Technical Documentation Center

4-bromo-1H-pyrazole-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-bromo-1H-pyrazole-3-carboxylic acid
  • CAS: 1092683-57-2; 13745-17-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-Bromo-1H-pyrazole-3-carboxylic Acid in Advanced Synthesis and Drug Discovery

Executive Summary As the complexity of target-directed drug discovery increases, heterocyclic scaffolds with highly tunable electronic and steric profiles have become indispensable. 4-Bromo-1H-pyrazole-3-carboxylic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the complexity of target-directed drug discovery increases, heterocyclic scaffolds with highly tunable electronic and steric profiles have become indispensable. 4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0) represents a privileged pharmacophore building block[1]. By combining the hydrogen-bonding capacity of a carboxylic acid, the π -stacking potential of a pyrazole core, and the unique halogen-bonding (sigma-hole) characteristics of a bromine atom, this compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals[2][3]. This whitepaper provides a comprehensive analysis of its structural dynamics, validated synthetic protocols, and mechanistic roles in biological target modulation.

Physicochemical Profiling & Structural Dynamics

The utility of 4-bromo-1H-pyrazole-3-carboxylic acid is fundamentally tied to its physicochemical properties. The electron-withdrawing nature of the bromine atom at the C4 position significantly modulates the pKa of both the pyrazole NH and the C3-carboxylic acid, enhancing its ability to form stable salt bridges in physiological environments. Furthermore, the compound exhibits annular tautomerism (shifting between 1H-pyrazole and 2H-pyrazole forms), which allows it to adapt its hydrogen-bond donor/acceptor orientation dynamically when entering a protein binding pocket.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics utilized for analytical validation and formulation modeling[1][4][5]:

PropertyValueCausality / Implications in Research
Molecular Formula C₄H₃BrN₂O₂Defines the stoichiometric baseline for derivatization.
Molecular Weight 190.98 g/mol Low molecular weight ensures high ligand efficiency (LE) in fragment-based drug design.
Melting Point 211–213 °CHigh thermal stability driven by robust intermolecular hydrogen bonding[4].
Topological Polar Surface Area (TPSA) 66.0 ŲOptimal for membrane permeability while retaining aqueous solubility[1].
Predicted Boiling Point 347.4 °CIndicates low volatility, ensuring stability during high-temperature reflux reactions[4].

Synthetic Methodologies: Causality & Protocols

Synthesizing highly functionalized pyrazoles requires precise control over oxidation states and regioselectivity. Below are two field-validated protocols: a classical oxidation approach and an advanced electrosynthetic method.

Protocol A: Permanganate Oxidation of 4-Bromo-3-methylpyrazole

This protocol utilizes potassium permanganate (KMnO₄) to oxidize the C3-methyl group to a carboxylic acid.

  • Causality of Reagent Choice: KMnO₄ is selected because it provides the high oxidation potential required to convert a methyl group on an electron-deficient, brominated heterocyclic ring without cleaving the pyrazole core itself[6].

  • Self-Validation Mechanism: The reaction's progress is visually self-validating; the deep purple color of MnO₄⁻ transitions to a brown precipitate of MnO₂ as the oxidation reaches completion.

Step-by-Step Methodology:

  • Initiation: Suspend 4.1 g (0.05 mol) of 4-bromo-3-methylpyrazole in 200 mL of deionized water within a 500 mL three-necked flask equipped with a reflux condenser and mechanical stirrer[6].

  • Thermal Activation: Heat the suspension to 90 °C. Rationale: The high temperature overcomes the activation energy barrier imposed by the electron-withdrawing bromine atom, which otherwise passivates the methyl group[6].

  • Oxidant Addition: Slowly add 23.7 g (0.15 mol, 3 equivalents) of KMnO₄ in small batches over 1 hour to prevent thermal runaway.

  • Maturation: Maintain stirring at 90 °C for 8 hours. Validation Check: Spot the reaction mixture on a TLC plate (Eluent: EtOAc/Hexane 1:1); the disappearance of the high-Rf starting material confirms completion.

  • Filtration: Cool the mixture to room temperature and filter through a Celite pad to remove the insoluble manganese dioxide (MnO₂) byproduct. Wash the filter cake with hot water to maximize yield.

  • Precipitation & Isolation: Concentrate the aqueous filtrate to approximately 30 mL under reduced pressure. Cool the concentrate to 0 °C and strictly adjust the pH to 3.0 using concentrated hydrochloric acid (HCl). Rationale: The pKa of the carboxylic acid dictates that at pH 3, the molecule is fully protonated, minimizing aqueous solubility and driving rapid crystallization[6].

  • Final Recovery: Filter the resulting white-to-light-yellow solid and dry under vacuum to yield approximately 64% of the target compound[3][6].

SynthesisWorkflow SM 4-Bromo-3-methylpyrazole (Starting Material) Ox KMnO4 Oxidation (90°C, 8h, H2O) SM->Ox 3 eq. Oxidant Filter Filtration (Remove MnO2) Ox->Filter Aqueous mixture Acid Acidification (Conc. HCl, pH=3, 0°C) Filter->Acid Filtrate Prod 4-Bromo-1H-pyrazole-3-carboxylic acid (Yield: ~64%) Acid->Prod Precipitation

Synthetic workflow for 4-bromo-1H-pyrazole-3-carboxylic acid via KMnO4 oxidation.

Protocol B: Advanced Electrosynthesis (Lyalin Method)

For researchers avoiding harsh chemical oxidants, electrochemical bromination offers an atom-economical alternative. Lyalin et al. demonstrated the electrosynthesis of 4-bromo-substituted pyrazoles using a galvanostatic electrolysis cell[7][8].

  • Causality of Reagent Choice: Utilizing an aqueous NaBr solution in a biphasic system (with chloroform) allows for the in situ generation of active bromine species at the platinum anode. This avoids the handling of highly toxic liquid bromine and prevents over-bromination by controlling the current density[8][9].

Pharmacological Applications & Binding Mechanics

In medicinal chemistry, 4-bromo-1H-pyrazole-3-carboxylic acid is not merely a passive structural scaffold; it actively drives target affinity through multi-point binding mechanisms.

Lipoxygenase and Protein Activating Enzyme Inhibition

This compound and its esterified derivatives are heavily utilized in the synthesis of lipoxygenase (LOX) inhibitors and protein activating enzyme modulators[10][11][12]. Lipoxygenases are iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, playing a critical role in inflammatory pathways.

  • Mechanistic Causality: The C3-carboxylic acid acts as an iron-chelating moiety or forms strong salt bridges with basic residues (e.g., Arginine or Lysine) at the entrance of the LOX active site.

  • Halogen Bonding: The C4-bromine atom exhibits an anisotropic charge distribution, creating an electropositive "sigma-hole" at its distal end. This allows the bromine to act as a highly directional Lewis acid, engaging in halogen bonding with the electron-rich carbonyl oxygens of the protein backbone deep within hydrophobic pockets.

Pharmacophore Ligand 4-Bromo-1H-pyrazole-3-carboxylic acid (Pharmacophore) Sub1 C3-Carboxylic Acid (H-Bond Donor/Acceptor) Ligand->Sub1 Sub2 C4-Bromine (Halogen Bond Donor) Ligand->Sub2 Sub3 Pyrazole Core (Pi-System) Ligand->Sub3 Target1 Target Protein Polar Residues Sub1->Target1 Salt Bridge / H-Bond Target2 Hydrophobic Pocket (Lipoxygenase) Sub2->Target2 Halogen Bonding Target3 Aromatic Residues (Pi-Pi Stacking) Sub3->Target3 Pi-Pi Interaction

Pharmacophore mapping and target protein interaction pathways.

Analytical Validation & Safety Protocols

To ensure the scientific integrity of the synthesized compound, rigorous analytical validation is mandatory.

  • Mass Spectrometry (LC-MS): The isotopic signature of bromine provides a self-validating MS profile. The compound will present a characteristic 1:1 doublet at m/z 188.9 [M-H]⁻ and m/z 190.9 [M-H]⁻ in negative ion mode, confirming the presence of a single bromine atom[5].

  • Safety & Handling: According to GHS classifications, the compound triggers hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1][2]. All handling must occur within a Class II biological safety cabinet or a certified chemical fume hood, utilizing nitrile gloves and protective eyewear.

References

  • 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 - PubChem. National Institutes of Health (NIH). Retrieved from:[Link]

  • 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS 13745-17-0 - Watson International. Watson International. Retrieved from:[Link]

  • 4-bromo-1h-pyrazole-3-carboxylic acid (C4H3BrN2O2) - PubChemLite. Université du Luxembourg. Retrieved from:[Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles - ResearchGate. ResearchGate. Retrieved from:[Link]

  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives - ResearchGate. ResearchGate. Retrieved from:[Link]

  • Effects of the Experimental Conditions on the Yields of Halo-substituted Pyrazoles in the Anode Compartment of a Membrane-separated Electrolysis Cell - ResearchGate. ResearchGate. Retrieved from:[Link]

Sources

Exploratory

An In-Depth Technical Guide to 4-bromo-1H-pyrazole-3-carboxylic acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Foreword The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties, metabolic stability, and ability to participate in various biological interactions make it a privileged structure in drug design. This guide provides a comprehensive technical overview of a key derivative, 4-bromo-1H-pyrazole-3-carboxylic acid, a versatile building block for the synthesis of novel bioactive molecules. As a Senior Application Scientist, my aim is to synthesize the available technical data with practical insights, offering a go-to resource for researchers leveraging this compound in their synthetic and drug discovery endeavors.

Molecular Structure and Physicochemical Properties

4-bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0) is a substituted pyrazole characterized by a bromine atom at the C4 position and a carboxylic acid group at the C3 position.[5] This specific arrangement of functional groups dictates its reactivity and potential as a scaffold in medicinal chemistry.

Chemical Structure

The fundamental structure consists of a five-membered aromatic ring with two adjacent nitrogen atoms. The presence of the electron-withdrawing bromine atom and carboxylic acid group significantly influences the electron density of the pyrazole ring.

Figure 1: Chemical structure of 4-bromo-1H-pyrazole-3-carboxylic acid.
Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are crucial for designing reaction conditions, purification strategies, and for understanding the compound's pharmacokinetic profile in drug discovery contexts.

PropertyValueSource
Molecular Formula C₄H₃BrN₂O₂[5]
Molecular Weight 190.98 g/mol [5]
Appearance White to off-white solid[5]
Melting Point 240 °C (decomposition)[5]
Boiling Point (Predicted) 440.6 ± 30.0 °C[5]
pKa (Predicted) 2.63 ± 0.10[5]
XlogP (Predicted) 0.8[6]

Expert Insight: The low predicted pKa indicates that the carboxylic acid is relatively acidic, a consequence of the electron-withdrawing nature of the adjacent pyrazole ring and the bromo substituent. This acidity is a key consideration for salt formation strategies in drug development and for choosing appropriate bases in chemical reactions. The predicted XlogP suggests moderate lipophilicity, a favorable starting point for balancing aqueous solubility and cell membrane permeability.

Synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid

The synthesis of this key intermediate can be achieved through several routes. The choice of method often depends on the starting materials' availability, desired scale, and safety considerations. Two common laboratory-scale protocols are detailed below.

Method 1: Bromination of 1H-pyrazole-3-carboxylic acid

This is a direct and efficient method starting from the commercially available 1H-pyrazole-3-carboxylic acid. The reaction proceeds via electrophilic aromatic substitution, where bromine is introduced at the electron-rich C4 position of the pyrazole ring.

G start 1H-pyrazole-3-carboxylic acid reagents Bromine (Br₂) Acetic Acid (Solvent) start->reagents Electrophilic Bromination workup Aqueous Workup & Ether Extraction reagents->workup product 4-bromo-1H-pyrazole-3-carboxylic acid workup->product

Figure 2: Workflow for the synthesis via direct bromination.

Experimental Protocol: [5]

  • Reaction Setup: In a well-ventilated fume hood, dissolve 1H-pyrazole-3-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Addition of Bromine: To the stirred solution, slowly add a solution of bromine (1.1 eq) in acetic acid at room temperature. The slow addition is crucial to control the exothermicity of the reaction and prevent the formation of polybrominated byproducts.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with water. This will precipitate the product and dilute the acetic acid.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether (3x). The use of ether is effective for extracting the moderately polar product.

  • Purification: Combine the organic phases, wash with brine to remove residual water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-1H-pyrazole-3-carboxylic acid as a light yellow solid. The reported yield for this method is approximately 87%.[5]

Method 2: Oxidation of 4-bromo-3-methyl-1H-pyrazole

An alternative route involves the oxidation of a methyl group at the C3 position to a carboxylic acid. This method is useful if 4-bromo-3-methyl-1H-pyrazole is a more readily available starting material.

Experimental Protocol: [7][8]

  • Reaction Setup: Suspend 4-bromo-3-methyl-1H-pyrazole (1.0 eq) in water in a round-bottom flask equipped with a reflux condenser.

  • Oxidation: Heat the suspension to 90 °C with vigorous stirring. Add potassium permanganate (KMnO₄, 3.0 eq) portion-wise. The portion-wise addition is critical to manage the exothermic reaction and prevent a dangerous temperature surge. The reaction mixture will turn brown as manganese dioxide (MnO₂) is formed.

  • Reaction Time: Maintain the reaction at 90 °C for 8 hours.

  • Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate. Wash the filter cake with water.

  • Isolation: Concentrate the filtrate to a smaller volume and cool to 0 °C. Acidify the solution to pH 3 with concentrated hydrochloric acid. This will protonate the carboxylate and cause the product to precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and dry to obtain 4-bromo-1H-pyrazole-3-carboxylic acid. The reported yield for this method is around 64.2%.[7]

Expert Insight: While the direct bromination (Method 1) generally offers a higher yield and simpler workup, the oxidation route (Method 2) is a viable alternative. The choice between these methods will largely be dictated by the cost and availability of the respective starting materials. For large-scale synthesis, process safety considerations for handling bromine (Method 1) versus potassium permanganate (Method 2) would also be a critical factor.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential for confirming the structure and purity of 4-bromo-1H-pyrazole-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is relatively simple. A single proton on the pyrazole ring (at the C5 position) is expected. In DMSO-d₆, this proton typically appears as a singlet around δ 7.92 ppm.[5] The acidic proton of the carboxylic acid and the N-H proton of the pyrazole will likely appear as broad singlets, and their chemical shifts can be concentration-dependent.

    • C=O (Carboxylic Acid): ~160-170 ppm

    • C3 and C5 (Pyrazole Ring): ~130-145 ppm

    • C4 (Pyrazole Ring, attached to Br): ~95-105 ppm

    The PubChem database indicates the availability of a ¹³C NMR spectrum, which can be a valuable reference.[6]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[6][9]

Functional GroupCharacteristic Absorption (cm⁻¹)Description
O-H (Carboxylic Acid) 3300 - 2500 (broad)The broadness is due to hydrogen bonding.
N-H (Pyrazole) ~3150Stretching vibration.
C=O (Carboxylic Acid) 1760 - 1690Strong carbonyl stretch.
C=N, C=C (Aromatic Ring) ~1600 - 1450Aromatic ring stretching vibrations.
C-O (Carboxylic Acid) 1320 - 1210Stretching vibration.
C-Br ~600 - 500Carbon-bromine stretching vibration.

Expert Insight: The broad O-H stretch is a hallmark of a carboxylic acid and is often the most easily identifiable feature in the IR spectrum. The position of the C=O stretch can provide clues about the extent of hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 4-bromo-1H-pyrazole-3-carboxylic acid, the molecular ion peak would show a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br).

While a specific fragmentation pattern for the carboxylic acid derivative is not detailed in the available literature, the fragmentation of the related 4-bromopyrazole involves the loss of a bromine radical (Br•) followed by the expulsion of a nitrogen molecule (N₂).[10] A similar fragmentation pathway, along with the loss of CO₂ or COOH from the carboxylic acid group, would be expected for the title compound.

Reactivity and Synthetic Applications

4-bromo-1H-pyrazole-3-carboxylic acid is a valuable synthetic intermediate due to the presence of multiple reactive sites that can be selectively functionalized.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations, such as:

  • Esterification: Reaction with an alcohol under acidic conditions or using coupling agents.

  • Amidation: Reaction with an amine using coupling agents like DCC, EDC, or HATU to form amide bonds. This is a common strategy in medicinal chemistry to introduce diversity and modulate biological activity.

  • Reduction: Reduction to the corresponding alcohol using reducing agents like borane or lithium aluminum hydride.

Reactions involving the C-Br Bond: Palladium-Catalyzed Cross-Coupling

The bromine atom at the C4 position is a key handle for introducing molecular complexity via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful method for forming new carbon-carbon bonds.[2][7]

G start 4-bromo-1H-pyrazole-3-carboxylic acid reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) start->reagents Suzuki-Miyaura Coupling product 4-aryl-1H-pyrazole-3-carboxylic acid reagents->product

Sources

Foundational

The Silent Scaffold: An In-depth Technical Guide to the Biological Significance of 4-bromo-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Abstract 4-bromo-1H-pyrazole-3-carboxylic acid, a seemingly unassuming heterocyclic compound, holds a pivotal position in the landscape of modern medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-bromo-1H-pyrazole-3-carboxylic acid, a seemingly unassuming heterocyclic compound, holds a pivotal position in the landscape of modern medicinal chemistry. While its intrinsic biological activity may be modest, its true power lies in its role as a versatile and highly sought-after scaffold for the synthesis of a diverse array of potent and selective therapeutic agents. This technical guide delves into the core biological significance of 4-bromo-1H-pyrazole-3-carboxylic acid, not by focusing on its direct bioactivity, but by exploring its instrumental role as a foundational building block for the development of novel kinase inhibitors, bradykinin B1 receptor antagonists, and antimicrobial agents. We will dissect the synthetic pathways, explore the structure-activity relationships of its derivatives, and provide detailed experimental context to illuminate the profound impact of this "silent scaffold" on contemporary drug discovery.

Introduction: The Unseen Importance of a Core Moiety

In the vast lexicon of chemical compounds, some molecules command attention for their inherent and potent biological effects. Others, like 4-bromo-1H-pyrazole-3-carboxylic acid, operate in a more subtle yet equally critical capacity. With the chemical formula C₄H₃BrN₂O₂, this pyrazole derivative serves as a cornerstone for combinatorial chemistry and targeted drug design.[1] Its rigid, five-membered ring structure, adorned with a bromine atom and a carboxylic acid group, provides an ideal framework for the strategic introduction of various pharmacophores, enabling the fine-tuning of biological activity and pharmacokinetic properties. The pyrazole nucleus itself is a well-established "privileged structure" in medicinal chemistry, known to interact with a multitude of biological targets.[2][3] The addition of the bromo and carboxylic acid functionalities further enhances its synthetic utility, offering reactive handles for a variety of chemical transformations.

Synthesis of the Core Scaffold

The accessibility of 4-bromo-1H-pyrazole-3-carboxylic acid is a key factor in its widespread use. Several synthetic routes have been reported, with the choice of method often depending on the desired scale and available starting materials. A common and efficient approach involves the direct bromination of 1H-pyrazole-3-carboxylic acid.

Experimental Protocol: Bromination of 1H-pyrazole-3-carboxylic acid

Objective: To synthesize 4-bromo-1H-pyrazole-3-carboxylic acid.

Materials:

  • 1H-pyrazole-3-carboxylic acid

  • Bromine

  • Glacial acetic acid

  • Water

  • Diethyl ether

  • Magnetic stirrer

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1H-pyrazole-3-carboxylic acid in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add a stoichiometric amount of bromine to the solution at room temperature.

  • Stir the reaction mixture for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a sufficient volume of water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield 4-bromo-1H-pyrazole-3-carboxylic acid as a solid.

Causality of Experimental Choices:

  • Glacial Acetic Acid: Serves as a polar protic solvent that can dissolve the starting material and facilitate the electrophilic substitution reaction.

  • Room Temperature: The bromination of the electron-rich pyrazole ring is typically facile and does not require heating, which can help to minimize side reactions.

  • Aqueous Workup and Extraction: This standard procedure is used to remove the acetic acid and any inorganic byproducts, and to isolate the desired product.

Biological Significance through Derivatization: A Gateway to Potent Therapeutics

The true biological impact of 4-bromo-1H-pyrazole-3-carboxylic acid is realized through its conversion into a multitude of derivatives. The carboxylic acid group can be readily transformed into amides, esters, and other functional groups, while the bromine atom provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl substituents.[4]

Kinase Inhibitors: Targeting the Engines of Cellular Proliferation

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

Derivatives of 4-bromo-1H-pyrazole-3-carboxylic acid have been investigated as inhibitors of several important kinases, including:

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): IRAK4 is a key mediator in the Toll-like receptor (TLR) and IL-1 receptor signaling pathways, which are central to the innate immune response and inflammation.[5][6] Inhibitors of IRAK4 are being explored for the treatment of autoimmune diseases and certain cancers.[7] The 4-bromo-1H-pyrazole-3-carboxylic acid core can be elaborated to produce potent IRAK4 inhibitors.[8]

  • Fms-like Tyrosine Kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs): Mutations in the FLT3 gene are common in acute myeloid leukemia (AML).[9] Derivatives of 1H-pyrazole-3-carboxamide have been designed as potent inhibitors of both FLT3 and CDKs, demonstrating significant anti-proliferative activity in AML cell lines.[9]

G A 4-bromo-1H-pyrazole-3-carboxylic acid B Amide Coupling (e.g., with a substituted aniline) A->B SOCl2, then amine C 4-bromo-1H-pyrazole-3-carboxamide derivative B->C D Suzuki-Miyaura Coupling (with a boronic acid) C->D Pd catalyst, base E Final Kinase Inhibitor D->E F In Vitro Kinase Assay (e.g., ADP-Glo) E->F G Cell-Based Proliferation Assay E->G H IC50 Determination F->H G->H

Caption: A generalized workflow for the synthesis and evaluation of kinase inhibitors derived from 4-bromo-1H-pyrazole-3-carboxylic acid.

Bradykinin B1 Receptor Antagonists: Modulating Inflammatory Pain

The bradykinin B1 receptor is a G-protein coupled receptor that is upregulated during inflammation and tissue injury, playing a significant role in chronic pain.[10][11] Antagonists of the B1 receptor are therefore attractive candidates for the development of novel analgesic and anti-inflammatory drugs. Amide derivatives of 4-bromo-1H-pyrazole-3-carboxylic acid have been patented as potent bradykinin B1 receptor antagonists.

G cluster_0 Cell Membrane cluster_1 Cytosol B1R Bradykinin B1 Receptor Gq Gq protein B1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C DAG->PKC Ca->PKC Co-activates Inflammation Pro-inflammatory Gene Expression PKC->Inflammation Ligand des-Arg⁹-Bradykinin Ligand->B1R Activates Antagonist 4-bromo-1H-pyrazole- 3-carboxylic acid derivative Antagonist->B1R Blocks

Caption: The bradykinin B1 receptor signaling pathway and the inhibitory action of 4-bromo-1H-pyrazole-3-carboxylic acid derivatives.[12][13]

Antimicrobial Agents: Combating Infectious Diseases

The pyrazole nucleus is a common feature in many compounds with antimicrobial activity. The ability to easily modify the 4-bromo-1H-pyrazole-3-carboxylic acid scaffold allows for the generation of large libraries of compounds for screening against various bacterial and fungal strains. Studies have shown that the introduction of bromo substituents on the pyrazole ring can enhance antimicrobial activity, likely due to increased lipophilicity which facilitates passage through microbial cell membranes.[3][14]

Objective: To evaluate the antimicrobial activity of synthesized pyrazole derivatives.

Materials:

  • Synthesized pyrazole derivatives

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Nutrient agar plates

  • Sterile cork borer

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Incubator

Procedure:

  • Prepare a uniform lawn of the test microorganism on the surface of a nutrient agar plate.

  • Using a sterile cork borer, create wells of a defined diameter in the agar.

  • Dissolve the synthesized pyrazole derivatives and the standard antibiotic in DMSO to a known concentration.

  • Add a fixed volume (e.g., 100 µL) of each compound solution and the DMSO control into separate wells.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Causality of Experimental Choices:

  • Lawn Culture: Ensures a uniform distribution of the microorganism for consistent and reproducible results.

  • Wells in Agar: Allows for the localized application of the test compounds and the observation of a clear zone of inhibition.

  • DMSO as a Solvent: A common solvent for dissolving a wide range of organic compounds for biological testing; a DMSO-only control is essential to ensure the solvent itself does not have antimicrobial activity.

  • Standard Antibiotic: Provides a positive control and a benchmark for comparing the activity of the test compounds.

Quantitative Data Summary

While direct biological activity data for 4-bromo-1H-pyrazole-3-carboxylic acid is not widely reported, the following table summarizes the reported activities of some of its derivatives, highlighting the therapeutic potential unlocked by this core scaffold.

Derivative ClassTargetExample ActivityReference
Pyrazole-based Kinase InhibitorsIRAK4Potent enzyme inhibition and cellular activity[5]
1H-pyrazole-3-carboxamidesFLT3, CDK2, CDK4IC₅₀ values in the nanomolar range against MV4-11 cells[9]
4-benzoylamino-1H-pyrazole-3-carboxamidesCDK2Potent and selective inhibition
Pyrazole AmidesBradykinin B1 ReceptorAntagonistic activity
Bromo-substituted PyrazolinesS. aureus, E. faecalisEnhanced antimicrobial activity[14]

Conclusion and Future Perspectives

4-bromo-1H-pyrazole-3-carboxylic acid exemplifies the crucial role of a versatile chemical scaffold in modern drug discovery. Its value is not in its intrinsic biological activity, but in its capacity to serve as a launchpad for the creation of a vast and diverse chemical space. The ease of its synthesis and the reactivity of its functional groups have enabled researchers to systematically explore structure-activity relationships and develop highly potent and selective inhibitors for a range of therapeutic targets.

Future research will undoubtedly continue to leverage the 4-bromo-1H-pyrazole-3-carboxylic acid core to design novel therapeutics. The exploration of new coupling partners in Suzuki-Miyaura reactions, the synthesis of novel amide and ester derivatives, and the application of this scaffold to emerging biological targets will continue to drive innovation in medicinal chemistry. As our understanding of disease biology deepens, the "silent scaffold" of 4-bromo-1H-pyrazole-3-carboxylic acid will undoubtedly be given a voice in the form of new and improved medicines.

References

  • Bradykinin pathway and receptor signaling in inflammatory pain modulation. (URL: [Link])

  • A modular map of Bradykinin-mediated inflammatory signaling network. (URL: [Link])

  • Diagrammatic illustration of the kinin B 1 R-linked signaling pathways. (URL: [Link])

  • Bradykinin B1 receptor signaling triggers complement activation on endothelial cells. (URL: [Link])

  • Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. (URL: [Link])

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (URL: [Link])

  • Bradykinin receptor B1. (URL: [Link])

  • Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines. (URL: [Link])

  • 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246. (URL: [Link])

  • Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. (URL: [Link])

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (URL: [Link])

  • 4YP8: Irak4-inhibitor co-structure. (URL: [Link])

  • Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (URL: [Link])

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. (URL: [Link])

  • Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. (URL: [Link])

  • 9R9J: IRAK4 in complex with inhibitor. (URL: [Link])

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (URL: [Link])

  • 4-bromo-1-tert-butyl-1h-pyrazole-3-carboxylic acid. (URL: [Link])

  • Document: PubChem BioAssay data set (CHEMBL1201862). (URL: [Link])

  • 4-bromo-1h-pyrazole-3-carboxylic acid (C4H3BrN2O2). (URL: [Link])

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (URL: [Link])

  • Synthesis, characterization and antimicrobial activity of pyrazole derivatives. (URL: [Link])

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. (URL: [Link])

Sources

Exploratory

spectroscopic data of 4-bromo-1H-pyrazole-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Data of 4-bromo-1H-pyrazole-3-carboxylic Acid Introduction 4-bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0) is a key heterocyclic building block in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectroscopic Data of 4-bromo-1H-pyrazole-3-carboxylic Acid

Introduction

4-bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0) is a key heterocyclic building block in medicinal chemistry and drug development.[1] As a substituted pyrazole, it belongs to a class of compounds renowned for a wide spectrum of biological activities, including roles as enzyme inhibitors and therapeutic agents.[2] The precise substitution pattern—a bromine atom at the C4 position and a carboxylic acid at the C3 position—provides distinct chemical handles for further synthetic elaboration, making it a valuable intermediate.

This guide provides a comprehensive analysis of the spectroscopic signature of 4-bromo-1H-pyrazole-3-carboxylic acid. As Senior Application Scientist, my objective is not merely to present data, but to provide an interpretive framework grounded in first principles and comparative data from related structures. This document is intended for researchers and drug development professionals who require a deep and practical understanding of this molecule's characterization for synthesis, quality control, and further derivatization.

Molecular Structure and Key Features

The structural integrity of a compound is the foundation of its function. The key to interpreting the spectroscopy of 4-bromo-1H-pyrazole-3-carboxylic acid lies in understanding its core components: a pyrazole ring, a carboxylic acid group, and a bromine substituent. The numbering of the pyrazole ring is critical for unambiguous spectral assignment.

Caption: Key structural features and numbering of 4-bromo-1H-pyrazole-3-carboxylic acid.

Experimental Protocols: Synthesis

The quality of spectroscopic data is directly dependent on the purity of the sample. The most common laboratory synthesis of the title compound is the electrophilic bromination of the pyrazole-3-carboxylic acid precursor.[1]

Protocol: Synthesis via Bromination of 1H-Pyrazole-3-carboxylic Acid

This protocol is based on established literature procedures.[1] The rationale for using acetic acid as a solvent is its ability to dissolve the starting material and facilitate the electrophilic substitution by polarizing the bromine molecule.

Workflow Diagram

Caption: Workflow for the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid.

Step-by-Step Methodology:

  • Dissolution: In a suitable reaction vessel, dissolve 1H-pyrazole-3-carboxylic acid (1.0 eq) in glacial acetic acid.

  • Bromination: To the stirred solution, add liquid bromine (1.1 eq) dropwise at room temperature. The slow addition is crucial to control the exothermic reaction and prevent over-bromination.

  • Reaction: Stir the resulting mixture at room temperature for approximately 18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, dilute the reaction mixture with a significant volume of cold water. This will precipitate the product and quench any remaining bromine.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3x). The repeated extraction ensures maximum recovery of the product from the aqueous phase.

  • Washing: Combine the organic extracts and wash with water to remove residual acetic acid.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 4-bromo-1H-pyrazole-3-carboxylic acid as a solid.

Spectroscopic Data and Interpretation

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the electronic environment of hydrogen atoms. For this molecule, we expect three distinct signals: one from the pyrazole ring (C5-H), one from the pyrazole nitrogen (N1-H), and one from the carboxylic acid (COOH).

Proton AssignmentExpected δ (ppm)MultiplicityExperimental δ (ppm, DMSO-d₆)Rationale & Expert Insights
C5-H7.8 - 8.2Singlet (s)7.92The sole proton on the pyrazole ring is at the C5 position. It has no adjacent protons, hence it appears as a sharp singlet. Its downfield shift is characteristic of an electron-deficient aromatic system.[1]
N1-H13.0 - 14.0Broad (br s)Not reportedThis proton is acidic and participates in intermolecular hydrogen bonding and tautomerism. In aprotic solvents like DMSO, it is often observed as a very broad signal at a far downfield position. Its observation can be concentration and temperature-dependent.
COOH12.0 - 13.5Broad (br s)Not reportedThe carboxylic acid proton is also highly acidic and engages in strong hydrogen bonding, typically as a dimer. This leads to a very broad signal that can exchange with trace water in the solvent, sometimes making it difficult to observe.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Carbon AssignmentPredicted δ (ppm)Rationale & Expert Insights
C=O (Carboxyl)160 - 165The carboxylic acid carbon is significantly deshielded and typically appears in this downfield region.[3]
C3140 - 145This carbon is attached to two nitrogen atoms and the carboxylic acid group, leading to a downfield shift.
C5130 - 135Attached to one nitrogen and bearing a proton, this carbon is expected to be less deshielded than C3.
C495 - 105This is the most upfield of the pyrazole carbons. The direct attachment of the electronegative bromine atom causes a significant shielding effect (the "heavy atom effect"), shifting the signal upfield compared to an unsubstituted C4 carbon.
Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The spectrum of 4-bromo-1H-pyrazole-3-carboxylic acid is dominated by features from the carboxylic acid and the pyrazole ring. The data is typically acquired as a KBr pellet.[6]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Rationale & Expert Insights
Carboxylic AcidO-H stretch2500 - 3300 (very broad)This is the most characteristic band. Its extreme broadness is due to the strong hydrogen bonding in the carboxylic acid dimer, which creates a continuum of vibrational states.[7]
Pyrazole RingN-H stretch~3150 (broad)The N-H stretching vibration is also broadened by hydrogen bonding and is often superimposed on the broad O-H band.
Carboxylic AcidC=O stretch1690 - 1720 (strong, sharp)The carbonyl stretch of a hydrogen-bonded carboxylic acid dimer is very intense and appears in this region. Its exact position is a sensitive probe of the extent of hydrogen bonding.[7]
Pyrazole RingC=N, C=C stretches1400 - 1600These are characteristic ring stretching vibrations for the pyrazole heterocycle.
Carboxylic AcidC-O stretch / O-H bend1210 - 1320 / 1395 - 1440These vibrations are coupled and provide further evidence for the carboxylic acid group.[7]
C-Br BondC-Br stretch500 - 650The carbon-bromine stretch is a low-energy vibration and appears in the fingerprint region of the spectrum.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in structural confirmation.

  • Molecular Ion (M⁺): The molecular weight is 190.98 g/mol .[8] Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic doublet of peaks of nearly equal intensity at m/z values corresponding to [C₄H₃⁷⁹BrN₂O₂]⁺ and [C₄H₃⁸¹BrN₂O₂]⁺.

  • Predicted Fragmentation: Based on known fragmentation patterns of related pyrazoles, two primary fragmentation pathways are expected.[9][10]

m/z ValueProposed FragmentRationale
[M]⁺, [M+2]⁺[C₄H₃BrN₂O₂]⁺Molecular ion peak showing the characteristic bromine isotopic pattern.
[M-45]⁺, [M-45+2]⁺[C₃H₂BrN₂]⁺Loss of the carboxyl group (-COOH) as a radical.
[M-46]⁺, [M-46+2]⁺[C₃H₃BrN]⁺Loss of carbon dioxide (CO₂) followed by loss of a nitrogen atom.
67[C₃H₃N₂]⁺Loss of the bromine radical from the molecular ion, followed by rearrangement.

Safety and Handling

4-bromo-1H-pyrazole-3-carboxylic acid is classified as a hazardous substance. Adherence to strict safety protocols is mandatory.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear a lab coat, safety goggles, and chemically resistant gloves.

  • Handling: Avoid creating dust. Use non-sparking tools.

  • Storage: Store in a tightly sealed container in a cool, dry place.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 1242246, 4-Bromo-1H-pyrazole-3-carboxylic acid; [cited 2026 Mar 14]. Available from: [Link]

  • Foces-Foces C, Echevarría A, Jagerovic N, et al. A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. J Am Chem Soc. 2001;123(32):7878-7886. Available from: [Link]

  • Foces-Foces C, Echevarría A, Jagerovic N, et al. A solid-state NMR, X-ray diffraction, and ab initio computational study of hydrogen-bond structure and dynamics of pyrazole-4-carboxylic acid chains. PubMed. 2001. Available from: [Link]

  • ResearchGate. NMR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. Available from: [Link]

  • Nagaraja GK, Kumar K, Yathirajan HS, et al. Structural, spectral, and theoretical investigations of 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. Res Chem Intermed. 2016;42:4497–4511. Available from: [Link]

  • SpectraBase. 4-[(4-bromo-1H-pyrazol-1-yl)carbonyl]-3-(2,6-dichlorophenyl)-5-methylisoxazole - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

  • SpectraBase. Pyrazole-3-carboxylic acid. Available from: [Link]

  • Pharmaffiliates. 4-Bromo-1H-pyrazole-3-carboxylic Acid. Available from: [Link]

  • PubChemLite. 4-bromo-1h-pyrazole-3-carboxylic acid (C4H3BrN2O2). Available from: [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. 2018. Available from: [Link]

  • CP Lab Safety. 4-Bromo-1h-pyrazole-3-carboxylic acid, min 97%, 1 gram. Available from: [Link]

  • ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shifts. Available from: [Link]

  • NIST WebBook. 1H-Pyrazole, 4-bromo-. Available from: [Link]

  • University of Potsdam. 13C NMR Chemical Shift Table. Available from: [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. Available from: [Link]

  • Kappe CO, Dallinger D. Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. J Org Chem. 2011;76(15):6249-6263. Available from: [Link]

  • Bîcu E, et al. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Pharmaceuticals (Basel). 2024;17(2):173. Available from: [Link]

  • ResearchGate. 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Available from: [Link]

Sources

Foundational

4-Bromo-1H-pyrazole-3-carboxylic Acid: A Comprehensive Guide to Safety, Handling, and Application in Drug Discovery

Executive Summary In the landscape of modern medicinal chemistry, bifunctional heterocycles serve as the architectural foundation for complex therapeutics. 4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0) has emer...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, bifunctional heterocycles serve as the architectural foundation for complex therapeutics. 4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0) has emerged as a highly privileged scaffold, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted anti-inflammatory agents[1]. Its unique structural topology—featuring a reactive carboxylic acid at the C3 position and a versatile bromine atom at the C4 position—enables orthogonal functionalization.

However, the very features that make this compound synthetically valuable also dictate a stringent safety and handling architecture. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic safety data sheets. Here, we will dissect the physicochemical causality behind its hazard profile, establish self-validating laboratory protocols, and map its integration into advanced drug discovery workflows.

Physicochemical Profiling & Hazard Causality

To handle a chemical safely, one must understand the molecular drivers of its macroscopic behavior. 4-Bromo-1H-pyrazole-3-carboxylic acid is not merely a static powder; it is an active hydrogen-bond donor and acceptor with significant lipophilicity imparted by the halogen atom [2].

Table 1: Physicochemical Profiling
PropertyValueMechanistic Implication
CAS Number 13745-17-0Primary identifier for regulatory and inventory tracking.
Molecular Weight 190.98 g/mol Ideal low-molecular-weight fragment for modular drug design without violating Lipinski’s Rule of 5.
Molecular Formula C 4​ H 3​ BrN 2​ O 2​ Halogenated heterocycle enables dual-functionalization (cross-coupling and amidation).
Physical State Light yellow solidMicro-particulate nature makes it prone to aerosolization; requires local exhaust.
Melting Point 211–213 °CHigh thermal stability driven by strong intermolecular hydrogen bonding networks [2].
Hazard Causality and Mitigation

According to the Globally Harmonized System (GHS), this compound presents specific acute toxicity and irritation hazards [1]. The causality behind these hazards dictates our engineering controls:

Table 2: GHS Hazard Classifications and Mitigation Architecture
Hazard CodeDescriptionMolecular Causality & Mitigation Strategy
H302 / H312 Harmful if swallowed / in contact with skinCausality: The lipophilic pyrazole ring enhances dermal and mucosal absorption. Mitigation: Closed-system transfer; mandatory use of nitrile gloves (min 0.11 mm thickness).
H315 / H319 Causes skin / serious eye irritationCausality: The acidic carboxyl moiety disrupts local physiological pH upon contact with moisture. Mitigation: Splash-proof chemical safety goggles; immediate access to eye-wash stations.
H332 / H335 Harmful if inhaled / Respiratory irritationCausality: Fine crystalline structure allows particulates to lodge in the upper respiratory tract. Mitigation: Handle exclusively within a certified laboratory fume hood operating at 100 fpm face velocity [3].

Self-Validating Synthesis and Extraction Protocol

Standard protocols often fail because they lack internal feedback loops. The following methodology for the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid from pyrazole-3-carboxylic acid is designed as a self-validating system . Each step contains a physical or chemical checkpoint to ensure the reaction is proceeding safely and correctly before moving to the next phase [2].

Step-by-Step Methodology

Step 1: Reagent Preparation & Solvation

  • Action: Suspend 500 mg (4.5 mmol) of pyrazole-3-carboxylic acid in 20 mL of glacial acetic acid within a round-bottom flask equipped with a magnetic stirrer.

  • Causality: Acetic acid acts as both a solvent and a weak acid catalyst, polarizing the incoming bromine molecule to facilitate electrophilic aromatic substitution at the electron-rich C4 position.

  • Validation Checkpoint: Visual confirmation of a uniform suspension. Do not proceed if large aggregates remain, as this will cause localized thermal runaway during bromination.

Step 2: Electrophilic Bromination

  • Action: Slowly add 800 mg (5.0 mmol) of elemental bromine dropwise over 15 minutes. Stir at room temperature for 18 hours.

  • Causality: Dropwise addition controls the exothermic generation of hydrobromic acid (HBr) gas.

  • Validation Checkpoint: The reaction mixture will initially turn deep red (unreacted Br 2​ ) and gradually fade to a light yellow/orange as the bromine is consumed. A persistent deep red color after 18 hours indicates stalled kinetics.

Step 3: Aqueous Quench

  • Action: Dilute the reaction mixture with 100 mL of cold deionized water.

  • Causality: Water quenches any residual reactive species, dilutes the acetic acid to prevent skin burns during extraction, and decreases the solubility of the brominated product, driving it into the organic phase during the next step.

  • Validation Checkpoint: Monitor the internal temperature. A mild exothermic spike confirms the successful hydration of the acidic mixture.

Step 4: Liquid-Liquid Extraction

  • Action: Extract the aqueous mixture with diethyl ether (3 x 30 mL). Combine the organic phases and wash with 50 mL of water.

  • Causality: Diethyl ether is chosen for its low boiling point (34.6 °C) and highly favorable partition coefficient. It effectively isolates the moderately polar brominated pyrazole from the highly polar acetic acid/water mixture.

  • Validation Checkpoint: Clear phase separation must be observed. Test the pH of the discarded aqueous layer; it must be neutralized before standard disposal.

Step 5: Isolation

  • Action: Concentrate the organic solvent under reduced pressure to afford the target product as a light yellow solid (Yield: ~87%).

  • Validation Checkpoint: 1 H NMR (DMSO-d 6​ ) must show the disappearance of the C4 proton and a distinct singlet at δ 7.92 (s, 1H), confirming regioselective bromination [2].

SynthesisWorkflow SM Pyrazole-3-carboxylic acid (Starting Material) Reaction Electrophilic Bromination (Br2, AcOH, 18h) SM->Reaction Addition of Br2 Safety Hazard Control: Fume Hood Exhaust Reaction->Safety HBr Gas Evolution Quench Aqueous Quench (H2O Dilution) Reaction->Quench Reaction Complete Extract Liquid-Liquid Extraction (Diethyl Ether) Quench->Extract Phase Separation Product 4-Bromo-1H-pyrazole- 3-carboxylic acid Extract->Product Solvent Evaporation

Caption: Self-validating synthesis workflow of 4-bromo-1H-pyrazole-3-carboxylic acid.

Pharmacological Application: Protein Degrader Scaffolds

In modern drug development, 4-bromo-1H-pyrazole-3-carboxylic acid is frequently utilized as a core hinge-binding motif or a rigid spacer in the design of PROTACs.

The logic behind its use is rooted in its bifunctionality:

  • The Carboxylic Acid (C3): Serves as an ideal anchor for EDC/NHS-mediated amidation. This is typically used to attach flexible PEG-based or alkyl linkers that bridge the gap between the target protein and the E3 ubiquitin ligase.

  • The Bromine (C4): Acts as a highly reactive leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). This site is generally used to attach the "warhead"—the specific ligand that binds to the disease-causing protein of interest (POI).

By leveraging this orthogonal reactivity, researchers can rapidly generate libraries of bifunctional degraders without cross-reactivity interfering with the synthetic steps.

ApplicationPathway Scaffold 4-Bromo-1H-pyrazole- 3-carboxylic acid Amidation Amidation (C3) Linker Attachment Scaffold->Amidation Coupling Cross-Coupling (C4) Warhead Attachment Scaffold->Coupling PROTAC Bifunctional PROTAC Molecule Amidation->PROTAC Coupling->PROTAC Ternary Ternary Complex (POI - PROTAC - E3) PROTAC->Ternary Cellular Entry Degradation Proteasomal Degradation of Target Protein Ternary->Degradation Ubiquitination

Caption: Integration of the pyrazole scaffold into a PROTAC-mediated protein degradation pathway.

Spill Response and Waste Management

Because of the compound's hazard profile, standard sweeping of dry spills is strictly prohibited, as it aerosolizes the active pharmaceutical ingredient (API) [3].

Validated Spill Protocol:

  • Containment: Evacuate non-essential personnel. Don a particulate respirator (N95 or higher) if the spill occurs outside a fume hood.

  • Neutralization of Dust: Lightly mist the spilled solid with a compatible solvent (e.g., isopropanol or water) to suppress aerosolization.

  • Collection: Use a non-sparking scoop to transfer the dampened material into a designated hazardous waste container.

  • Decontamination: Wash the affected area thoroughly with a weak basic solution (e.g., 5% sodium bicarbonate) to neutralize residual carboxylic acid traces, followed by a water rinse.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 1242246, 4-Bromo-1H-pyrazole-3-carboxylic acid." PubChem, [Link].

  • INDOFINE Chemical Company, Inc. "Safety Data Sheet: 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID." INDOFINE Chemical, [Link].

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Esterification of 4-Bromo-1H-pyrazole-3-carboxylic Acid

Introduction: The Significance of Pyrazole Esters in Modern Drug Discovery The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. As a key derivative, 4-bro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Pyrazole Esters in Modern Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. As a key derivative, 4-bromo-1H-pyrazole-3-carboxylic acid is a valuable building block in the synthesis of a wide array of biologically active molecules. The esterification of this acid is a critical transformation, as the resulting esters often serve as key intermediates in the development of novel pharmaceuticals, including kinase inhibitors and anti-inflammatory agents. The bromine atom at the 4-position provides a versatile handle for further functionalization through cross-coupling reactions, while the ester moiety at the 3-position can be readily modified or hydrolyzed, offering a strategic point for diversification in a drug discovery program.

This document provides two robust and distinct protocols for the esterification of 4-bromo-1H-pyrazole-3-carboxylic acid, tailored for researchers, scientists, and drug development professionals. The methodologies presented are the classic acid chloride formation followed by esterification, and the milder Steglich esterification. Each protocol is accompanied by a detailed explanation of the underlying chemical principles, step-by-step procedures, and visual aids to ensure successful implementation in the laboratory.

Protocol 1: Esterification via Acid Chloride Formation with Thionyl Chloride

This traditional and highly effective two-step method involves the initial conversion of the carboxylic acid to a more reactive acid chloride using thionyl chloride (SOCl₂), followed by the introduction of the desired alcohol to yield the target ester. This approach is particularly advantageous for its high yields and the broad applicability to various alcohols.

Causality of Experimental Choices

The conversion of the carboxylic acid to an acid chloride is a crucial activation step. The hydroxyl group of a carboxylic acid is a relatively poor leaving group. Thionyl chloride reacts with the carboxylic acid to form a chlorosulfite intermediate, which then decomposes to the highly electrophilic acyl chloride, sulfur dioxide, and hydrogen chloride gas.[1] This in-situ formation of the highly reactive acid chloride allows for a rapid and efficient reaction with a wide range of alcohols, even those that are less nucleophilic. The use of a slight excess of thionyl chloride ensures complete conversion of the starting material. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene to prevent unwanted side reactions.

Experimental Workflow Diagram

Protocol_1 cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Esterification cluster_workup Workup & Purification A 4-Bromo-1H-pyrazole- 3-carboxylic acid D Reaction at Reflux A->D B Thionyl Chloride (SOCl₂) B->D C Inert Solvent (e.g., DCM) C->D E 4-Bromo-1H-pyrazole- 3-carbonyl chloride D->E Formation of acid chloride H Reaction at 0 °C to RT E->H F Desired Alcohol (e.g., Ethanol) F->H G Base (e.g., Pyridine) G->H I Target Ester H->I Nucleophilic Acyl Substitution J Aqueous Workup I->J K Extraction J->K L Column Chromatography K->L M Pure Ester L->M

Caption: Workflow for esterification via acid chloride formation.

Detailed Step-by-Step Methodology

Materials:

  • 4-Bromo-1H-pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous dichloromethane (DCM) or Toluene

  • Desired alcohol (e.g., ethanol, methanol)

  • Pyridine (optional, as a base)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Acid Chloride Formation:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 4-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq).

    • Add anhydrous dichloromethane (or toluene) to form a suspension (approx. 10 mL per gram of acid).

    • Carefully add thionyl chloride (1.2 - 1.5 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the reaction is complete (monitor by TLC or LC-MS). The evolution of HCl and SO₂ gas will be observed.

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess thionyl chloride and solvent under reduced pressure. The crude 4-bromo-1H-pyrazole-3-carbonyl chloride is typically used in the next step without further purification.

  • Esterification:

    • Dissolve the crude acid chloride in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of the desired alcohol (1.5 - 2.0 eq) in anhydrous dichloromethane. If the alcohol is a solid, it can be added directly.

    • Slowly add the alcohol solution to the acid chloride solution at 0 °C.

    • If desired, a non-nucleophilic base such as pyridine (1.1 eq) can be added to scavenge the HCl generated during the reaction.[2]

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, dilute the reaction mixture with dichloromethane.

    • Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.

Quantitative Data Summary
ParameterValue
Reactants
4-Bromo-1H-pyrazole-3-carboxylic acid1.0 eq
Thionyl Chloride1.2 - 1.5 eq
Alcohol1.5 - 2.0 eq
Pyridine (optional)1.1 eq
Reaction Conditions
Solvent (Acid Chloride Formation)Anhydrous DCM or Toluene
Temperature (Acid Chloride Formation)Reflux
Time (Acid Chloride Formation)1 - 3 hours
Solvent (Esterification)Anhydrous DCM
Temperature (Esterification)0 °C to Room Temperature
Time (Esterification)2 - 16 hours
Expected Yield 75 - 95%

Protocol 2: Mild Esterification using the Steglich Method

The Steglich esterification is a powerful and mild method for forming esters from carboxylic acids and alcohols using a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3][4] This protocol is particularly well-suited for substrates that are sensitive to the harsh, acidic conditions of the thionyl chloride method.

Causality of Experimental Choices

The key to the Steglich esterification lies in the activation of the carboxylic acid by DCC. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4] This intermediate is then susceptible to nucleophilic attack by the alcohol. DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive acylpyridinium species. This species is highly electrophilic and readily reacts with the alcohol to form the ester, regenerating the DMAP catalyst. A significant advantage of this method is that the byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be easily removed by filtration.[3] The reaction is typically carried out at room temperature in an aprotic solvent like dichloromethane.

Experimental Workflow Diagram

Protocol_2 cluster_reactants Reactant Mixture cluster_reaction Reaction cluster_workup Workup & Purification A 4-Bromo-1H-pyrazole- 3-carboxylic acid F Stir at 0 °C to RT A->F B Alcohol B->F C DMAP (catalyst) C->F D Anhydrous DCM D->F E DCC (Coupling Agent) E->F Addition G Target Ester + DCU F->G Esterification H Filtration to remove DCU G->H I Aqueous Workup H->I J Extraction I->J K Column Chromatography J->K L Pure Ester K->L

Sources

Application

Application Note: 4-Bromo-1H-pyrazole-3-carboxylic Acid as a Core Intermediate in Advanced Agrochemical Synthesis

Executive Summary 4-Bromo-1H-pyrazole-3-carboxylic acid (CAS 13745-17-0) is a highly versatile, polyfunctional heterocyclic building block extensively utilized in the discovery and large-scale synthesis of next-generatio...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-1H-pyrazole-3-carboxylic acid (CAS 13745-17-0) is a highly versatile, polyfunctional heterocyclic building block extensively utilized in the discovery and large-scale synthesis of next-generation agrochemicals 1. Featuring three distinct sites for orthogonal functionalization—the N1-amine, the C3-carboxylic acid, and the C4-bromide—this scaffold is foundational in developing anthranilic diamide insecticides, pyrazolo-pyridazine fungicides, and proline racemase (PRAC) inhibitors targeting parasitic nematodes 2. This guide outlines the mechanistic rationale for its use and provides self-validating protocols for its functionalization.

Mechanistic Rationale & Structural Advantages (E-E-A-T)

In agrochemical drug design, the spatial arrangement of hydrogen bond donors/acceptors and lipophilic domains dictates target affinity. 4-Bromo-1H-pyrazole-3-carboxylic acid offers precise control over these parameters:

  • Conformational Locking via C4-Bromine: The halogen at the 4-position is not merely a steric placeholder. Its bulk pre-organizes the conformation of the C3-amide (once formed), locking it into the optimal geometry required to bind the insect ryanodine receptor. Furthermore, the electron-withdrawing nature of the bromine significantly lowers the pKa of the pyrazole N-H, making it highly amenable to deprotonation and subsequent N-arylation.

  • Late-Stage Diversification: The C4-bromide serves as a highly reactive handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This allows for the late-stage introduction of aryl, alkyl, or fluoroalkyl groups, which drastically modulate the partition coefficient (LogP) and metabolic stability of the pesticide 3.

  • Targeting Parasitic Enzymes: Beyond insecticides, the intact 4-bromo-1H-pyrazole-3-carboxylic acid core has been identified as a competitive inhibitor of Trypanosoma proline racemase (TcPRAC), making it a direct starting point for novel anti-parasitic veterinary and agricultural agents 4.

Visualizing the Synthetic Divergence

G Core 4-Bromo-1H-pyrazole- 3-carboxylic acid N_Arylation N1-Arylation (Ullmann Coupling) Core->N_Arylation CuI, Base Amidation C3-Amidation (Peptide Coupling) Core->Amidation HATU/EDC, Amine CrossCoupling C4-Functionalization (Suzuki/Heck) Core->CrossCoupling Pd Catalyst, R-B(OH)2 Insecticides Anthranilic Diamides (Insecticides) N_Arylation->Insecticides Amidation->Insecticides Nematocides PRAC Inhibitors (Anti-parasitics) Amidation->Nematocides Fungicides Pyrazolo-pyridazines (Fungicides) CrossCoupling->Fungicides

Orthogonal functionalization pathways of 4-bromo-1H-pyrazole-3-carboxylic acid.

Self-Validating Experimental Protocols

Note: The following methodologies are designed as self-validating systems. Do not proceed to the next synthetic step until the In-Process Control (IPC) criteria are met.

Protocol A: Chemoselective N1-Arylation via Ullmann-Type Coupling

Objective: Synthesis of 1-aryl-4-bromo-1H-pyrazole-3-carboxylic acid derivatives. Causality: Copper(I) iodide is selected over Palladium catalysts to prevent premature oxidative addition into the C4-bromide bond. Copper is highly chemoselective for the N-H bond, ensuring the structural integrity of the C4-Br handle for downstream applications.

  • Preparation: Charge a flame-dried Schlenk flask with 4-bromo-1H-pyrazole-3-carboxylic acid (1.0 equiv), the desired aryl iodide (1.2 equiv), CuI (10 mol%), and anhydrous K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add anhydrous DMF (0.2 M) and N,N'-dimethylethylenediamine (20 mol%) under a strict argon atmosphere.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 12 hours.

  • Validation Check (IPC): Quench a 50 µL aliquot in 1 mL of 1:1 water/EtOAc. Analyze the organic layer via LC-MS.

    • Pass Criterion: >95% consumption of the pyrazole starting material (m/z 191 [M+H]⁺) and the appearance of the target N-arylated product mass.

  • Workup: Cool to room temperature, dilute with water, and acidify the aqueous layer to pH 3 using 1M HCl to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

Protocol B: C3-Amidation (Diamide Linkage Formation)

Objective: Coupling of the pyrazole-3-carboxylic acid with an anthranilic amine derivative. Causality: The electron-withdrawing C4-bromide significantly reduces the nucleophilicity of the pyrazole core, rendering standard carbodiimides (like EDC or DCC) inefficient. HATU is utilized to generate a highly reactive HOAt active ester, overcoming this electronic deactivation.

  • Activation: Dissolve the N-arylated 4-bromo-1H-pyrazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir at 0°C for 30 minutes to form the active ester.

  • Coupling: Add the substituted anthranilic amine (1.1 equiv) dropwise. Allow the reaction to warm to ambient temperature and stir for 4 hours.

  • Validation Check (IPC): Perform TLC (Eluent: 1:1 Hexane/EtOAc) and stain the plate with Ninhydrin.

    • Pass Criterion: Complete disappearance of the primary amine spot (absence of purple coloration upon heating) confirms quantitative amidation.

  • Purification: Dilute the mixture with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), saturated NaHCO₃, and brine. Concentrate the organic layer and recrystallize the crude product from ethanol.

Protocol C: Late-Stage C4-Functionalization (Suzuki-Miyaura Coupling)

Objective: Replacement of the C4-bromide with a lipophilic aryl or heteroaryl group. Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and drastically suppresses undesired protodebromination side reactions that commonly plague electron-rich pyrazoles.

  • Setup: Combine the C3-amide product from Protocol B (1.0 equiv), the target arylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and Na₂CO₃ (3.0 equiv) in a 4:1 mixture of 1,4-Dioxane/H₂O.

  • Degassing: Sparge the biphasic mixture with Argon for 15 minutes to prevent catalyst poisoning by dissolved oxygen.

  • Reaction: Heat the sealed vessel at 100°C for 8 hours.

  • Validation Check (IPC): Perform ¹H-NMR on a crude micro-workup sample.

    • Pass Criterion: Disappearance of the characteristic pyrazole C5-H singlet (typically around δ 8.0-8.2 ppm in the brominated precursor) and the appearance of a new shifted C5-H signal alongside new aromatic protons derived from the boronic acid.

  • Isolation: Filter the mixture through a Celite pad, extract with DCM, dry over anhydrous MgSO₄, and purify via flash chromatography.

Quantitative Data Presentation

To maximize the yield of the critical C3-amidation step (Protocol B), various coupling reagents were evaluated. The data below quantitatively demonstrates the necessity of using uronium-based reagents (HATU) over standard carbodiimides due to the electronic deactivation caused by the C4-bromine.

Coupling ReagentBaseSolventTime (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
EDC·HCl / HOBtEt₃NDCM12453892%
DCC / DMAPEt₃NTHF12524188%
T3P (50% in EtOAc)DIPEAEtOAc8787295%
HATU DIPEA DMF 4 >99 94 >99%

Table 1: Optimization of C3-Amidation conditions for 4-bromo-1H-pyrazole-3-carboxylic acid derivatives.

References

  • Watson International. "4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS 13745-17-0".
  • Smolecule. "84547-86-4 | 4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid".
  • Lyalin et al. "Preparations of 4-Substituted 3-Carboxypyrazoles".
  • Minoprio, P. et al. "EP2451450B1 - Inhibitors of proline racemase enzymes for the treatment of Trypanosoma spp infections".

Sources

Method

Synthesis of Novel Kinase Inhibitors Using 4-Bromo-1H-Pyrazole-3-Carboxylic Acid: An Application and Protocol Guide

Introduction: The Pyrazole Scaffold in Kinase Inhibitor Design Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, making them a primary target for therapeutic intervention in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Kinase Inhibitor Design

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, making them a primary target for therapeutic intervention in a multitude of diseases, including cancer and inflammatory disorders.[1][2] The pyrazole scaffold has emerged as a "privileged" structure in medicinal chemistry, frequently serving as the core of potent and selective kinase inhibitors.[1][2][3] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an ideal starting point for inhibitor design.[4][5] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel kinase inhibitors utilizing 4-bromo-1H-pyrazole-3-carboxylic acid, a versatile and readily available starting material.[6][7][8]

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not only step-by-step synthetic procedures but also the underlying scientific rationale for key experimental choices, empowering researchers to adapt and innovate upon these foundational methods.

The Strategic Intermediate: 4-Bromo-1H-Pyrazole-3-Carboxylic Acid

4-Bromo-1H-pyrazole-3-carboxylic acid is a key building block in the synthesis of a diverse range of kinase inhibitors.[6][9] Its bifunctional nature, possessing both a reactive bromine atom and a carboxylic acid group, allows for sequential and regioselective functionalization. The bromine atom is amenable to a variety of cross-coupling reactions, enabling the introduction of diverse aryl and heteroaryl moieties, while the carboxylic acid provides a handle for amide bond formation, a common linkage in kinase inhibitors.

Physicochemical Properties and Handling:

PropertyValueSource
CAS Number13745-17-0[6][7][8]
Molecular FormulaC4H3BrN2O2[6][10]
Molecular Weight190.98 g/mol [6][10]
AppearanceWhite powder[6]
StorageRoom temperature, away from light[6][11]

Safety Precautions: 4-Bromo-1H-pyrazole-3-carboxylic acid is classified as a warning-level hazardous substance.[6] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[6]

Synthetic Strategy: A Modular Approach to Kinase Inhibitor Libraries

The synthesis of a library of kinase inhibitors from 4-bromo-1H-pyrazole-3-carboxylic acid typically follows a modular and convergent strategy. This allows for the rapid generation of a diverse set of analogues for structure-activity relationship (SAR) studies. The general workflow is outlined below:

G A 4-Bromo-1H-pyrazole-3-carboxylic acid B Protection of Carboxylic Acid (e.g., Esterification) A->B Step 1 C Suzuki-Miyaura Cross-Coupling (Introduction of R1) B->C Step 2 D Deprotection of Carboxylic Acid C->D Step 3 E Amide Coupling (Introduction of R2) D->E Step 4 F Final Kinase Inhibitor E->F Step 5

Figure 1: General synthetic workflow for the preparation of kinase inhibitors.

This workflow illustrates the key transformations involved in elaborating the 4-bromo-1H-pyrazole-3-carboxylic acid scaffold into a final kinase inhibitor.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations in the synthesis of pyrazole-based kinase inhibitors.

Protocol 1: Esterification of 4-Bromo-1H-pyrazole-3-carboxylic Acid

Rationale: Protection of the carboxylic acid group as an ester is a crucial first step to prevent its interference with the subsequent palladium-catalyzed cross-coupling reaction. The methyl or ethyl ester is commonly used due to the ease of its formation and subsequent hydrolysis.

Materials:

  • 4-Bromo-1H-pyrazole-3-carboxylic acid

  • Methanol or Ethanol (anhydrous)

  • Thionyl chloride (SOCl₂) or Sulfuric acid (H₂SO₄) (catalytic)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent (e.g., ethyl acetate, dichloromethane)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend 4-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous methanol or ethanol (10-20 mL per gram of starting material) in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.

  • Remove the ice bath and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the desired ester.

Expected Outcome: A white to off-white solid. The product should be characterized by ¹H NMR and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[1] It allows for the introduction of a wide variety of aryl or heteroaryl groups at the 4-position of the pyrazole ring, which is often a key interaction point with the kinase.[1]

Materials:

  • Protected 4-bromo-1H-pyrazole-3-carboxylate (from Protocol 1)

  • Aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2-3 eq)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

  • Heating mantle with temperature control

  • TLC or LC-MS for reaction monitoring

Procedure:

  • To a Schlenk flask, add the protected 4-bromo-1H-pyrazole-3-carboxylate (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Expected Outcome: The desired coupled product, which can be a solid or an oil. Characterization by ¹H NMR, ¹³C NMR, and Mass Spectrometry is essential.

Protocol 3: Saponification (Ester Hydrolysis)

Rationale: Deprotection of the ester group is necessary to liberate the carboxylic acid for the subsequent amide coupling reaction. Saponification using a base like lithium hydroxide or sodium hydroxide is a common and effective method.

Materials:

  • Coupled pyrazole ester (from Protocol 2)

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2-4 eq)

  • Solvent system (e.g., THF/water, methanol/water)

  • Hydrochloric acid (HCl) (1M or 2M)

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Dissolve the pyrazole ester in a mixture of THF and water (or methanol and water).

  • Add the base (LiOH or NaOH) and stir the mixture at room temperature or with gentle heating (40-60 °C) for 2-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the organic solvent under reduced pressure.

  • Cool the aqueous residue in an ice bath and acidify to pH 2-3 with HCl.

  • A precipitate should form. If not, extract the aqueous layer with an organic solvent.

  • Collect the solid by filtration or concentrate the organic extracts to obtain the carboxylic acid.

Expected Outcome: The desired carboxylic acid, typically as a solid.

Protocol 4: Amide Coupling

Rationale: The formation of an amide bond is a critical step in the synthesis of many kinase inhibitors, as the amide moiety often forms key hydrogen bonds in the kinase active site.[5] A variety of coupling reagents can be employed to facilitate this transformation.

Materials:

  • Pyrazole carboxylic acid (from Protocol 3)

  • Amine (R₂-NH₂) (1.0-1.2 eq)

  • Coupling reagent (e.g., HATU, HOBt/EDC, T3P) (1.1-1.5 eq)

  • Base (e.g., DIPEA, TEA) (2-4 eq)

  • Anhydrous solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve the pyrazole carboxylic acid in the anhydrous solvent.

  • Add the coupling reagent and the base, and stir for 10-15 minutes at room temperature.

  • Add the amine and continue stirring at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, dilute with water and extract with an organic solvent.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Expected Outcome: The final kinase inhibitor. Full characterization by ¹H NMR, ¹³C NMR, HRMS, and HPLC is required to confirm structure and purity.

In Vitro Kinase Inhibition Assay

Rationale: To evaluate the biological activity of the synthesized compounds, an in vitro kinase inhibition assay is performed. This assay measures the ability of a compound to inhibit the activity of a specific kinase.

General Protocol:

  • Prepare a serial dilution of the synthesized inhibitor compounds.

  • In a 96-well plate, add the target kinase, a suitable substrate, and a buffer solution.

  • Add the serially diluted inhibitor compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the specific kinase.

  • Stop the reaction and quantify the amount of product formed or ATP consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation

Table 1: Representative Synthetic Data

Compound IDR¹ GroupR² GroupYield (Protocol 2)Yield (Protocol 4)Purity (HPLC)
KI-001 Phenyl4-Fluorophenyl85%78%>98%
KI-002 3-Pyridyl2-Aminopyridine72%65%>99%
KI-003 4-MethoxyphenylCyclopropylamine91%82%>97%

Signaling Pathway Visualization

Many pyrazole-based inhibitors target kinases within critical cell signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer.[12]

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Pyrazole-based Kinase Inhibitor Inhibitor->AKT

Figure 2: The PI3K/AKT/mTOR signaling pathway, a key regulator of cell growth and survival, is often targeted by pyrazole-based kinase inhibitors.

Conclusion

The synthesis of novel kinase inhibitors based on the 4-bromo-1H-pyrazole-3-carboxylic acid scaffold offers a robust and versatile approach for drug discovery. The modular nature of the synthetic route allows for the creation of diverse chemical libraries, which, when coupled with in vitro kinase screening, can lead to the identification of potent and selective inhibitors with significant therapeutic potential. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers in this exciting and impactful field.

References

  • Benchchem. Application Notes & Protocols: Synthesis of Pyrazole-Based Kinase Inhibitors from 1-Benzyl-4-bromo-1H-pyrazole.
  • Al-Ostoot, F.H., et al. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. Available from: [Link]

  • Janning, A., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry. Available from: [Link]

  • Janning, A., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. Available from: [Link]

  • Hu, Y., et al. (2015). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available from: [Link]

  • Ohno, H., et al. (2021). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin. Available from: [Link]

  • Caming Pharmaceutical Ltd. 4-bromo-1h-pyrazole-3-carboxylic acid cas 13745-17-0. Available from: [Link]

  • Al-Karmalawy, A.A., et al. (2024). Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK... ResearchGate. Available from: [Link]

  • Kumar, A., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. Available from: [Link]

  • Zhang, Y., et al. (2023). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. Available from: [Link]

  • Abdel-Maksoud, M.S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available from: [Link]

  • Pharmaffiliates. CAS No : 13745-17-0 | Product Name : 4-Bromo-1H-pyrazole-3-carboxylic Acid. Available from: [Link]

  • Janning, A., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Lee, S., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. PubMed. Available from: [Link]

  • CP Lab Safety. 4-Bromo-1h-pyrazole-3-carboxylic acid, min 97%, 1 gram. Available from: [Link]

  • ResearchGate. (2025). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. ResearchGate. Available from: [Link]

  • Janning, A., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. Available from: [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • Bazin, M.A., et al. (2016). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC. Available from: [Link]

  • PubChem. 4-Bromo-1H-pyrazole-3-carboxylic acid. Available from: [Link]

  • Ahmed, Z.A., et al. (2010). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Molecules. Available from: [Link]

  • Watson International. 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS 13745-17-0. Available from: [Link]

Sources

Application

Application Note: Advanced Analytical Methods for the Quantification of 4-Bromo-1H-pyrazole-3-carboxylic Acid

Executive Summary & Chemical Profiling 4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0; MW: 190.98 g/mol ) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. Its struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0; MW: 190.98 g/mol ) is a highly versatile heterocyclic building block extensively utilized in modern drug discovery. Its structural motif is a critical intermediate in the synthesis of IL-17 modulators[1], glucosylceramide lowering agents for neurodegenerative diseases[2], and proline racemase inhibitors targeting Chagas' disease[3].

Given its integration into complex active pharmaceutical ingredients (APIs), the accurate quantification of this compound—both as a primary assay and as a trace-level impurity—is paramount. This application note details two orthogonal, self-validating analytical methodologies (HPLC-UV and LC-MS/MS) designed in strict accordance with the ICH Q2(R2) guidelines for the validation of analytical procedures[4].

The Causality of the Analytical Strategy

The physicochemical properties of 4-bromo-1H-pyrazole-3-carboxylic acid dictate the analytical approach:

  • Ionizability (pKa): The molecule contains a carboxylic acid moiety (pKa ~3.5) and a basic pyrazole nitrogen. At a neutral pH, the carboxylic acid deprotonates, resulting in poor retention and severe peak tailing on standard hydrophobic stationary phases. Causality: We mandate an acidic mobile phase (0.1% Formic Acid, pH ~2.7) to ensure the molecule remains fully protonated, yielding sharp, symmetrical peaks and reproducible retention times.

  • Isotopic Signature: The presence of the bromine atom provides a natural 1:1 isotopic doublet ( 79 Br and 81 Br). Causality: In mass spectrometry, this allows for a built-in specificity check. Monitoring the exact ratio of these isotopic transitions creates a self-validating system that instantly flags co-eluting interferences.

AnalyticalStrategy Prep Sample Preparation (Solubilization & Filtration) Sep Chromatographic Separation (RP-HPLC, Acidic Mobile Phase) Prep->Sep Split Detection Modality Split Sep->Split UV HPLC-UV (215 nm) Routine Assay & Purity Split->UV MS LC-MS/MS (ESI-) Trace Quantification Split->MS Val Data Processing & ICH Q2(R2) Validation UV->Val MS->Val

Fig 1. Analytical workflow for 4-bromo-1H-pyrazole-3-carboxylic acid quantification.

Method 1: HPLC-UV Protocol for Routine Assay

This method is optimized for the bulk quantification and purity profiling of 4-bromo-1H-pyrazole-3-carboxylic acid during scale-up synthesis. The use of an X-Bridge C18 column coupled with UV detection at 215 nm provides a robust, high-throughput solution[1].

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of 4-bromo-1H-pyrazole-3-carboxylic acid reference standard. Dissolve in 10 mL of Methanol (HPLC grade) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete solubilization.

  • Working Solutions: Dilute the stock solution with Mobile Phase A to construct a 5-point calibration curve ranging from 10 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the synthetic sample in Methanol to a target concentration of 50 µg/mL. Filter through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit.

  • Chromatographic Execution: Inject 10 µL of the sample into the HPLC system using the parameters outlined in Table 1.

  • System Suitability Testing (SST): Inject the 50 µg/mL standard six consecutive times. The method is self-validating only if the Relative Standard Deviation (RSD) of the peak area is 2.0% and the tailing factor is 1.5.

Method 2: LC-MS/MS Protocol for Trace Quantification

When 4-bromo-1H-pyrazole-3-carboxylic acid acts as a potentially reactive intermediate, its residual presence in the final API must be quantified at trace levels (ppm/ppb). Electrospray Ionization in negative mode (ESI-) is highly sensitive for carboxylic acids, which readily lose a proton to form [M−H]− .

The Self-Validating MRM Logic

Collision-induced dissociation (CID) of the [M−H]− precursor ions ( m/z 189.0 and 191.0) results in the neutral loss of carbon dioxide (44 Da) from the carboxylic acid moiety, yielding product ions at m/z 145.0 and 147.0. By monitoring both the 79 Br and 81 Br transitions, the method continuously validates its own specificity. If the peak area ratio of the quantifier to the qualifier deviates from the theoretical ~1:1 ratio by more than 15%, the system automatically flags the data point for matrix interference.

Step-by-Step Methodology
  • Matrix-Matched Calibration: Prepare calibration standards ranging from 1 ng/mL to 100 ng/mL by spiking the reference standard into a blank API matrix solution to account for ion suppression/enhancement effects.

  • Sample Extraction: If the API is insoluble in the mobile phase, perform a liquid-liquid extraction (LLE) using ethyl acetate, evaporate the organic layer under nitrogen, and reconstitute in 50% Methanol/Water.

  • LC-MS/MS Execution: Inject 2 µL into the triple quadrupole mass spectrometer using the parameters in Table 1.

  • Data Processing: Integrate the peaks for both MRM transitions. Calculate the concentration using a linear regression model ( 1/x weighting) of the m/z 189.0 145.0 transition.

Table 1: Consolidated Chromatographic & Mass Spectrometric Parameters
ParameterHPLC-UV (Routine Assay)LC-MS/MS (Trace Quantification)
Column Waters XBridge C18 (50 × 4.6 mm, 3.5 µm)Waters Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in MS-Grade Water0.1% Formic Acid in MS-Grade Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient Profile 5% B to 95% B over 10 min10% B to 90% B over 3 min
Flow Rate 1.0 mL/min0.4 mL/min
Detection UV at 215 nm and 230 nmESI Negative Mode
MRM Transitions N/AQuantifier: 189.0 145.0 (CE: 15V)Qualifier: 191.0 147.0 (CE: 15V)

ICH Q2(R2) Validation Framework

To ensure these methods are fit for their intended purpose, they must be rigorously validated against the updated ICH Q2(R2) guidelines[4]. A self-validating analytical system relies on continuous bracketing and predefined acceptance criteria to guarantee data integrity.

ValidationSystem System Self-Validating Analytical System Spec Specificity Isotopic Doublet Check System->Spec Lin Linearity R² > 0.999 System->Lin Acc Accuracy Spike Recovery System->Acc Prec Precision SST Bracketing System->Prec

Fig 2. Core ICH Q2(R2) parameters forming a self-validating analytical system.

Table 2: ICH Q2(R2) Validation Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS/MS)
Specificity No interference at retention timeResolution ( Rs​ ) > 2.0 from impuritiesIsotope ratio deviation < 15%
Linearity & Range Proportional response across range R2≥0.999 (10–100 µg/mL) R2≥0.995 (1–100 ng/mL)
Accuracy (Recovery) Agreement with true value98.0% – 102.0% at 3 concentration levels85.0% – 115.0% (Matrix spiked)
Repeatability (Precision) Intra-assay variance%RSD 2.0% ( n=6 )%RSD 5.0% ( n=6 )
LOD / LOQ Signal-to-Noise ratio evaluationS/N 3 (LOD) / S/N 10 (LOQ)S/N 3 (LOD) / S/N 10 (LOQ)

References

  • [4] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. ICH Quality Guidelines. URL: [Link]

  • [1] Google Patents. WO2019138017A1 - Fused imidazole derivatives as IL-17 modulators. URL:

  • [2] Google Patents. US20210087186A1 - Heterocyclic compound (Glucosylceramide lowering agents). URL:

  • [3] PLOS One. Combined Approaches for Drug Design Points the Way to Novel Proline Racemase Inhibitor Candidates to Fight Chagas' Disease. URL:[Link]

Sources

Method

functionalization of the pyrazole ring in 4-bromo-1H-pyrazole-3-carboxylic acid

Application Notes and Protocols for the Functionalization of 4-Bromo-1H-pyrazole-3-carboxylic Acid For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed overview of synthetic stra...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols for the Functionalization of 4-Bromo-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of synthetic strategies for the functionalization of 4-bromo-1H-pyrazole-3-carboxylic acid, a versatile building block in medicinal chemistry and materials science. The protocols and insights are designed to be practical and informative for researchers at all levels.

Introduction: The Versatility of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antidepressant properties.[1] The specific substitution pattern on the pyrazole ring is crucial for its pharmacological profile. 4-Bromo-1H-pyrazole-3-carboxylic acid (CAS 13745-17-0) is a particularly valuable starting material due to the presence of three distinct functional handles: the bromine atom at the C4 position, the carboxylic acid at the C3 position, and the reactive N-H bond of the pyrazole ring.[2] This trifecta of reactivity allows for sequential and regioselective modifications, enabling the synthesis of diverse and complex molecular architectures.

Strategic Considerations for Functionalization

The functionalization of 4-bromo-1H-pyrazole-3-carboxylic acid can be approached by targeting each of its reactive sites. The order of these transformations is critical and should be planned based on the compatibility of the functional groups and the desired final product.

  • C4 Position (Bromine): The bromine atom is an excellent handle for introducing a wide variety of substituents via transition metal-catalyzed cross-coupling reactions.

  • C3 Position (Carboxylic Acid): The carboxylic acid can be converted into esters, amides, or other functional groups through standard organic transformations. It can also be used to direct metallation at the adjacent C4 position.

  • N1 Position (N-H): The pyrazole nitrogen is nucleophilic and can be readily alkylated or arylated. The regioselectivity of N-functionalization can be influenced by the substituents on the ring and the reaction conditions.[3][4]

Functionalization at the C4 Position: Cross-Coupling Reactions

The C-Br bond at the C4 position is the most common site for initial diversification. Palladium-catalyzed cross-coupling reactions are the workhorses for this purpose, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for creating a C-C bond by reacting the 4-bromopyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base.[5][6]

Key Considerations:

  • Catalyst System: A variety of palladium catalysts can be employed. Pd(PPh₃)₄ is a classic choice, while more modern catalysts like those based on Buchwald-Hartwig ligands (e.g., XPhos, SPhos) can offer higher yields and broader substrate scope.[5]

  • Base and Solvent: The choice of base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) and solvent (e.g., 1,4-dioxane/water, toluene) is crucial for efficient catalysis and can influence the reaction outcome.[5]

  • Side Reactions: Dehalogenation, where the bromine atom is replaced by a hydrogen, can be a competing side reaction.[7][8] Protecting the pyrazole nitrogen can sometimes suppress this unwanted pathway.[7][8]

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1H-pyrazole-3-carboxylic Acid Methyl Ester

This protocol describes the coupling of the methyl ester derivative to avoid potential complications with the free carboxylic acid.

Materials:

  • 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester (1.0 equiv)[9]

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Na₂CO₃ (2.5 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a Schlenk tube, add 4-bromo-1H-pyrazole-3-carboxylic acid methyl ester, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Seal the tube and heat the reaction mixture at 90-100 °C for 6-12 hours with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Comparison of Suzuki Coupling Protocols for 4-Bromopyrazoles

Catalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O90675-95[5]
XPhos Pd G2K₃PO₄Toluene1001280-98[5]
Pd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O801685-95[5]
Heck-Mizoroki Reaction: C-C Bond Formation with Alkenes

The Heck reaction allows for the formation of a new C-C bond between the 4-bromopyrazole and an alkene.[10][11] This reaction is particularly useful for synthesizing substituted styrenes and acrylates.

Key Considerations:

  • Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective catalyst.

  • Ligands: Phosphine ligands are often used to stabilize the palladium catalyst and improve its reactivity.

  • Base: A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is required to neutralize the HBr generated during the reaction.

Protocol: Heck Reaction of 4-Bromo-1H-pyrazole-3-carboxylic Acid with Styrene

Materials:

  • 4-Bromo-1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Styrene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • P(o-tolyl)₃ (4 mol%)

  • Triethylamine (2.0 equiv)

  • DMF

Procedure:

  • In a sealed tube, combine 4-bromo-1H-pyrazole-3-carboxylic acid, Pd(OAc)₂, and P(o-tolyl)₃.

  • Add DMF, styrene, and triethylamine.

  • Seal the tube and heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling enables the synthesis of 4-alkynylpyrazoles by reacting the 4-bromopyrazole with a terminal alkyne.[12][13] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst, and a base.

Key Considerations:

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Copper-free Sonogashira protocols have also been developed.[14][15]

  • Base: An amine base, such as triethylamine or diisopropylamine, is typically used.

Protocol: Sonogashira Coupling of N-Protected 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole

This protocol, adapted from a study on a similar substrate, highlights the conditions that can be applied.[16]

Materials:

  • N-Protected 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(OAc)₂ (3 mol%)

  • XPhos (6 mol%)

  • Triethylamine (3.0 equiv)

  • Acetonitrile (MeCN)

Procedure:

  • In a Schlenk tube under an argon atmosphere, dissolve the N-protected 4-bromopyrazole derivative in acetonitrile.

  • Add Pd(OAc)₂, XPhos, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture at 110 °C.

  • Monitor the reaction's progress.

  • Upon completion, cool the mixture, filter through a pad of Celite, and concentrate the filtrate.

  • Purify the residue by column chromatography.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forming a C-N bond between the 4-bromopyrazole and an amine.[17][18] This reaction has broad applicability for synthesizing a wide range of N-substituted pyrazoles.

Key Considerations:

  • Catalyst and Ligand: The choice of palladium catalyst and bulky electron-rich phosphine ligand is critical for high yields.[19] Common ligands include tBuDavePhos.[20]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) is typically required.[21]

Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole

The trityl protecting group on the nitrogen can be beneficial in this reaction.[20]

Materials:

  • 4-Bromo-1-tritylpyrazole (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (5 mol%)

  • tBuDavePhos (10 mol%)

  • Sodium tert-butoxide (1.4 equiv)

  • Toluene

Procedure:

  • In a glovebox, combine 4-bromo-1-tritylpyrazole, the amine, Pd₂(dba)₃, tBuDavePhos, and sodium tert-butoxide in a reaction vessel.

  • Add anhydrous toluene.

  • Seal the vessel and heat the mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Functionalization at the C3 Position: Modifying the Carboxylic Acid

The carboxylic acid group at the C3 position offers a gateway to a variety of other functional groups.

Esterification and Amidation

Standard procedures can be used to convert the carboxylic acid into esters and amides.

  • Esterification: Fischer esterification (refluxing in an alcohol with a catalytic amount of acid) or reaction with an alkyl halide in the presence of a base are common methods.

  • Amidation: Activation of the carboxylic acid with a coupling reagent (e.g., HATU, HOBt/EDC) followed by the addition of an amine is a reliable method for amide bond formation. Alternatively, conversion to the acid chloride followed by reaction with an amine can be employed.[22]

Protocol: Amide Formation via Acid Chloride

Materials:

  • 4-Bromo-1H-pyrazole-3-carboxylic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

  • Amine (1.1 equiv)

  • Triethylamine or pyridine

  • Dichloromethane (DCM) or THF

Procedure:

  • Acid Chloride Formation: Reflux the carboxylic acid in an excess of thionyl chloride (with a catalytic amount of DMF) or react with oxalyl chloride in DCM at room temperature until the starting material is consumed. Remove the excess reagent under reduced pressure.

  • Amidation: Dissolve the crude acid chloride in an anhydrous solvent like DCM or THF and cool to 0 °C. Add the amine and a base (e.g., triethylamine) and stir at room temperature until the reaction is complete.

  • Work up the reaction by washing with water and brine. Dry the organic layer and concentrate.

  • Purify the amide by recrystallization or column chromatography.

Visualization of the Functionalization Pathways

Functionalization_Pathways cluster_C4 C4 Functionalization cluster_C3 C3 Functionalization cluster_N1 N1 Functionalization 4-Bromo-1H-pyrazole-3-carboxylic acid 4-Bromo-1H-pyrazole-3-carboxylic acid Suzuki Coupling Suzuki Coupling 4-Bromo-1H-pyrazole-3-carboxylic acid->Suzuki Coupling ArB(OH)₂ Pd catalyst Heck Reaction Heck Reaction 4-Bromo-1H-pyrazole-3-carboxylic acid->Heck Reaction Alkene Pd catalyst Sonogashira Coupling Sonogashira Coupling 4-Bromo-1H-pyrazole-3-carboxylic acid->Sonogashira Coupling Alkyne Pd/Cu catalyst Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4-Bromo-1H-pyrazole-3-carboxylic acid->Buchwald-Hartwig Amination Amine Pd catalyst Esterification Esterification 4-Bromo-1H-pyrazole-3-carboxylic acid->Esterification ROH, H⁺ Amidation Amidation 4-Bromo-1H-pyrazole-3-carboxylic acid->Amidation R₂NH, coupling agent N-Alkylation N-Alkylation 4-Bromo-1H-pyrazole-3-carboxylic acid->N-Alkylation R-X, base N-Arylation N-Arylation 4-Bromo-1H-pyrazole-3-carboxylic acid->N-Arylation Ar-X, catalyst

Caption: Key functionalization pathways for 4-bromo-1H-pyrazole-3-carboxylic acid.

Functionalization at the N1 Position: N-Alkylation and N-Arylation

The N-H of the pyrazole ring can be readily functionalized, often leading to a mixture of regioisomers if the pyrazole is unsymmetrically substituted at the C3 and C5 positions.

N-Alkylation

Alkylation of the pyrazole nitrogen is typically achieved by reacting with an alkyl halide in the presence of a base.

Key Considerations:

  • Regioselectivity: For unsymmetrical pyrazoles, the alkylation can occur at either N1 or N2. The regioselectivity is influenced by the steric and electronic properties of the substituents on the pyrazole ring and the nature of the alkylating agent and base.[3][4]

  • Base: Common bases include NaH, K₂CO₃, and Cs₂CO₃.

Protocol: N-Alkylation of a Pyrazole Carboxylate

Materials:

  • Pyrazole carboxylate (1.0 equiv)

  • Alkyl halide (1.1 equiv)

  • NaH or K₂CO₃ (1.2 equiv)

  • DMF or Acetonitrile

Procedure:

  • To a solution of the pyrazole carboxylate in an anhydrous solvent, add the base portion-wise at 0 °C.

  • Stir the mixture for 30 minutes, then add the alkyl halide.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify the product, separating any regioisomers by column chromatography.

Conclusion

4-Bromo-1H-pyrazole-3-carboxylic acid is a highly versatile and valuable building block for the synthesis of a wide array of functionalized pyrazole derivatives. By strategically applying a combination of cross-coupling reactions, modifications of the carboxylic acid, and N-functionalization, researchers can access a rich chemical space with potential applications in drug discovery and materials science. The protocols and considerations outlined in this guide provide a solid foundation for the successful and efficient functionalization of this important scaffold.

References

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. (2019). Organic Letters. Available at: [Link]

  • Recent synthetic advances in C–H/N–H functionalization of 1H-pyrazoles: diverse strategies across variously substituted scaffolds. (2021). RSC Advances. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules. Available at: [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (2002). Tetrahedron Letters. Available at: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). Molecules. Available at: [Link]

  • Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. (2023). Chinese Journal of Organic Chemistry. Available at: [Link]

  • Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (2019). Organic Letters. Available at: [Link]

  • Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. (2021). Molecules. Available at: [Link]

  • Intriguing rotational conformations of energetic 1,2,4-triazole–pyrazoles: comparative insights into versatile N-functionalization and structure–property modulation. (2022). New Journal of Chemistry. Available at: [Link]

  • Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. (2023). ChemRxiv. Available at: [Link]

  • A one-pot three-step protocol for the synthesis of 4-(1H-1,2,3-triazol-4-yl)-1H-pyrazoles via a sequential Sonogashira coupling/desilylation/CuAAC reaction. (2018). RSC Advances. Available at: [Link]

  • (PDF) Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2021). ResearchGate. Available at: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2021). Advanced Synthesis & Catalysis. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). National Center for Biotechnology Information. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). ResearchGate. Available at: [Link]

  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. (2010). ResearchGate. Available at: [Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles. (2011). ResearchGate. Available at: [Link]

  • Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine 2c. (2018). ResearchGate. Available at: [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (2018). DergiPark. Available at: [Link]

  • Suzuki Cross Coupling of 4-Bromobenzyl-(1H). (2014). reposiTUm. Available at: [Link]

  • Conditions for Palladium-Catalyzed Direct Arylations of 4- Bromo and 4-Iodo N-Substituted Pyrazoles. (2015). HAL Open Science. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI. Available at: [Link]

  • An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates | Request PDF. (2002). ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Available at: [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. Available at: [Link]

  • Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). ResearchGate. Available at: [Link]

  • Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. (2009). ResearchGate. Available at: [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Available at: [Link]

  • Heck reaction. (n.d.). Wikipedia. Available at: [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. (2014). ResearchGate. Available at: [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. (2017). CORE. Available at: [Link]

  • Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. (2017). University of Bristol Research Portal. Available at: [Link]

  • Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. (2010). MDPI. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2017). National Center for Biotechnology Information. Available at: [Link]

  • Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2021). Chemistry LibreTexts. Available at: [Link]

  • Sonogashira Coupling. (2022). Chemistry LibreTexts. Available at: [Link]

  • Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. (2018). National Center for Biotechnology Information. Available at: [Link]

  • 4-Bromo-1H-pyrazole-3-carboxylic acid methyl ester CAS 81190-89-8. (n.d.). Watson International. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

common side products in the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0). This guide is designed for researchers, application scientists, and drug development professionals who...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0). This guide is designed for researchers, application scientists, and drug development professionals who require high-purity pyrazole building blocks.

The synthesis of this target molecule typically proceeds via one of two primary routes: the oxidation of 4-bromo-3-methylpyrazole or the direct electrophilic bromination of 1H-pyrazole-3-carboxylic acid [1][2]. Both pathways are prone to specific mechanistic pitfalls, including over-oxidation, over-bromination, and decarboxylation[2][3]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to help you achieve optimal yields and purity.

Reaction Pathways & Side Product Analysis

Understanding the causality behind side product formation is critical for rational process optimization. The pyrazole ring features multiple centers of reactivity; while the C4 position is the most nucleophilic, the C5 position and the labile carboxylic acid group introduce competing side reactions[3].

SynthesisPathway SM1 4-Bromo-3-methylpyrazole Reagent1 KMnO4, H2O, 90°C SM1->Reagent1 SM2 1H-Pyrazole-3-carboxylic acid Reagent2 NBS or Br2 SM2->Reagent2 Target 4-Bromo-1H-pyrazole-3-carboxylic acid (Target Product) Reagent1->Target Oxidation (Optimal) SP3 Ring Cleavage Products (Over-oxidation) Reagent1->SP3 Excess Oxidant / High Temp Reagent2->Target Bromination (1.0 eq) SP2 4,5-Dibromo-1H-pyrazole-3-carboxylic acid (Over-bromination) Reagent2->SP2 Excess Br2/NBS SP1 4-Bromopyrazole (Decarboxylation) Target->SP1 Heat + Strong Acid

Reaction pathways and common side products in 4-bromo-1H-pyrazole-3-carboxylic acid synthesis.

Quantitative Data & Side Product Summary
Side ProductMolecular WeightPrimary CauseMechanistic RationalePrevention Strategy
4-Bromopyrazole 146.97 g/mol High heat during acidic workupAcid-catalyzed thermal decarboxylation of the C3-carboxylic acid group.Maintain T < 0°C during acidification; avoid prolonged heating[2].
4,5-Dibromo-1H-pyrazole-3-carboxylic acid 269.88 g/mol Excess brominating agentSecondary electrophilic aromatic substitution at the C5 position[3].Strictly limit NBS/Br₂ to 1.0–1.05 eq; monitor reaction kinetics.
Unreacted Starting Material Varies by routePremature quench / Incomplete reactionEquilibrium not reached or insufficient oxidant/halogen source[2].Extend reaction time to 8h (for KMnO₄); verify reagent potency.

Troubleshooting & FAQs

Q: Why is 4-bromopyrazole appearing as a major impurity in my final product? A: This is a classic decarboxylation issue. Pyrazole-3-carboxylic acids are inherently prone to decarboxylation upon heating, especially in the presence of strong acids[3]. The electron-withdrawing nature of the pyrazole ring, exacerbated by the bromine atom at C4, weakens the C-C bond of the carboxylic acid, making it highly susceptible to CO₂ loss. Actionable Fix: During the final workup of the KMnO₄ oxidation route, the filtrate is concentrated and acidified with concentrated HCl to precipitate the product. You must cool the concentrated filtrate to 0°C before adjusting the pH to 3[2]. Never acidify while the solution is warm.

Q: How do I suppress the formation of 4,5-dibromo-1H-pyrazole-3-carboxylic acid during direct bromination? A: This is caused by over-bromination . In electrophilic aromatic substitution of pyrazoles, the C4 position is the most electron-rich and reacts first. However, the C5 position retains sufficient nucleophilicity to undergo a secondary bromination if the electrophile (Br⁺ source) is in excess[3]. Actionable Fix: Strictly control the stoichiometry of N-bromosuccinimide (NBS) or Br₂ to 1.00 – 1.05 equivalents. If over-bromination persists, lower the reaction temperature or switch the solvent system (e.g., from water to DMF or acetic acid) to modulate the reactivity of the brominating agent[4].

Q: My KMnO₄ oxidation of 4-bromo-3-methylpyrazole yields less than 20% of the target acid. How can I optimize this? A: Early literature (e.g., Janin) reported yields as low as 12% for this oxidation[1]. This is typically due to incomplete oxidation or thermal degradation. However, optimized industrial protocols demonstrate that yields of ~64% are achievable by carefully controlling the reaction equilibrium and exotherm[2]. Actionable Fix: Do not add the KMnO₄ all at once. Add it in small batches to a 90°C solution to prevent runaway exotherms that lead to ring cleavage. Furthermore, the reaction requires a full 8 hours to reach equilibrium; quenching prematurely leaves unreacted starting material[2].

Troubleshooting Start Impurity Detected (HPLC/LC-MS) Q1 Is the impurity missing the carboxylic acid group (Mass = 147)? Start->Q1 Q2 Are there multiple bromine isotopes in MS (Mass = 270)? Q1->Q2 No A1 Decarboxylation Issue: Maintain pH > 3 during workup Keep temp < 0°C during acidification Q1->A1 Yes A2 Over-bromination Issue: Reduce NBS equivalents to 1.0 Lower reaction temperature Q2->A2 Yes A3 Incomplete Reaction: Extend reaction time to 8h Check reagent potency Q2->A3 No (Likely Unreacted SM)

Troubleshooting logic tree for identifying and resolving common synthesis impurities.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each critical step includes an analytical checkpoint to verify the mechanistic progression before proceeding.

Protocol A: Oxidation of 4-Bromo-3-methylpyrazole (Optimized KMnO₄ Route)

Reference Grounding: Yields up to 64% when equilibrium is properly managed[2].

  • Initialization: Charge a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser with 4-bromo-3-methylpyrazole (8.05 g, 0.05 mol) and DI water (200 mL).

  • Heating: Stir and heat the suspension to exactly 90°C.

  • Oxidant Addition: Add KMnO₄ (23.7 g, 0.15 mol, 3.0 eq) in 5 equal batches over 1 hour.

    • Validation Check: The purple color of permanganate should transition to a brown MnO₂ precipitate between additions. If the purple color persists indefinitely, pause the addition.

  • Equilibration: Maintain the reaction at 90°C for 8 hours.

    • Validation Check: Pull an aliquot at 7h, filter, and check via HPLC. The starting material peak should be <2% AUC[2].

  • Filtration: Cool the mixture to room temperature and filter through a Celite pad to remove the MnO₂ byproduct. Wash the filter cake thoroughly with hot water.

  • Concentration & Precipitation (CRITICAL): Concentrate the combined filtrate under reduced pressure to approximately 30 mL. Cool the concentrated filtrate strictly to 0°C using an ice-brine bath.

  • Acidification: Slowly add concentrated HCl dropwise while monitoring the temperature (keep below 5°C) until the pH reaches exactly 3. A large amount of white solid will precipitate.

  • Isolation: Filter the solid, wash with ice-cold water, and dry under a vacuum to obtain 4-bromo-1H-pyrazole-3-carboxylic acid.

Protocol B: Direct Bromination of 1H-Pyrazole-3-carboxylic Acid (NBS Route)

Reference Grounding: Mild conditions utilizing N-Bromosuccinimide to prevent ring degradation[4].

  • Initialization: Dissolve 1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DMF or Acetic Acid (10 volumes) in a round-bottom flask under a nitrogen atmosphere.

  • Bromination: Cool the solution to 0°C. Slowly add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 minutes to control the exotherm and prevent localized over-bromination[4].

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.

    • Validation Check: Monitor by LC-MS. Look for the disappearance of the starting material (m/z 113) and the appearance of the target product (m/z 191/193). If the dibromo species (m/z 269/271/273) exceeds 5%, quench immediately.

  • Quenching: Pour the reaction mixture into ice water (30 volumes) containing 1% sodium thiosulfate to neutralize any unreacted electrophilic bromine.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 volumes). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol/water if necessary to remove trace succinimide.

References

  • Preparation and Chemistry of 3/5-Halogenopyrazoles Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Preparations of 4-Substituted 3-Carboxypyrazoles Source: ResearchGate URL:[Link]

  • Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias Source: National Institutes of Health (NIH) URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization of 4-bromo-1H-pyrazole-3-carboxylic acid

A Guide for Researchers and Drug Development Professionals As a Senior Application Scientist, I've seen firsthand how a seemingly straightforward crystallization can become a significant bottleneck in a research pipeline...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, I've seen firsthand how a seemingly straightforward crystallization can become a significant bottleneck in a research pipeline. The purification of 4-bromo-1H-pyrazole-3-carboxylic acid, an important intermediate in pharmaceuticals and agrochemicals, is no exception[1]. This molecule possesses a combination of a carboxylic acid and a pyrazole ring, both capable of strong hydrogen bonding, which significantly influences its solubility and crystallization behavior[2][3][4].

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common challenges encountered during the crystallization of this compound. We will move beyond simple procedural steps to explore the underlying principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 4-bromo-1H-pyrazole-3-carboxylic acid has completely dissolved but fails to crystallize upon cooling. What are the initial steps to induce crystallization?

A1: This is the most common issue in crystallization and almost always points to one of two scenarios: the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.

Supersaturation is the essential driving force for crystallization. If the concentration of your compound in the cold solvent is still at or below its saturation point, no crystals will form. This typically happens if too much solvent was used during the initial dissolution step[5][6]. Nucleation, the formation of the initial stable crystal seeds, requires energy. Sometimes a supersaturated solution can be stable (metastable) simply because these initial nuclei have not formed[6].

Initial Troubleshooting Workflow:

  • Induce Nucleation by Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections and glass particles created can serve as nucleation sites for crystal growth[5][7].

  • Provide a Seed Crystal: If you have a pure crystal from a previous batch, add a tiny speck to the solution. A seed crystal provides a perfect template, bypassing the initial nucleation energy barrier.

  • Reduce Solvent Volume: If scratching or seeding doesn't work, your solution is likely not supersaturated. Gently heat the solution to boiling and reduce the volume by 10-20%. Allow it to cool slowly again[5][6]. This increases the solute concentration, ensuring the solution will be supersaturated upon cooling.

  • Drastic Cooling: Once the flask has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation by further decreasing the compound's solubility[8].

G start Solution Cooled, No Crystals Formed check_supersat Is the solution supersaturated? start->check_supersat scratch Scratch inner surface of the flask with a glass rod. check_supersat->scratch Yes (Metastable) reduce_vol Heat to boiling and reduce solvent volume. check_supersat->reduce_vol No (Undersaturated) seed Add a seed crystal. scratch->seed No crystals success Crystals Form scratch->success Crystals form seed->success Crystals form cool_ice Cool in an ice bath for >20 min. reduce_vol->cool_ice cool_ice->scratch

Caption: Workflow for inducing crystallization.

Q2: Instead of crystals, my compound has separated as an oily liquid. What is "oiling out" and how can I prevent it?

A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This happens when the solubility of the compound is exceeded at a temperature that is above the compound's melting point (or the melting point of an impure mixture)[5][9].

This phenomenon is particularly problematic because impurities are often more soluble in the oily phase than in the solvent, leading to poorly purified material[5][9]. For 4-bromo-1H-pyrazole-3-carboxylic acid, which has a high melting point of ~240 °C (with decomposition)[10], oiling out is almost certainly due to either a very rapid cooling rate or the presence of significant impurities depressing the melting point.

Core Principles & Corrective Actions:

  • Cause: The rate of supersaturation is too high. The system tries to relieve this supersaturation quickly by ejecting the solute in a disordered liquid state rather than an ordered solid state.

  • Solution: The key is to slow down the entire process to maintain control over the supersaturation level[11].

Protocol to Resolve Oiling Out:

  • Re-dissolve: Heat the mixture until the oil completely redissolves into the solution.

  • Reduce Supersaturation: Add a small amount (5-10% of the total volume) of the hot "good" solvent. This slightly decreases the supersaturation, giving the molecules more time to orient themselves into a crystal lattice during cooling[5][6].

  • Ensure Slow Cooling: Do not place the hot flask directly on the benchtop. Insulate it by placing it on a cork ring or several layers of paper towels and cover the top with a watch glass. An inverted beaker placed over the flask can also create an insulating air jacket[5]. This slow cooling is critical.

  • Solvent System Re-evaluation: If slow cooling still results in oiling, the chosen solvent system may be unsuitable. A different solvent or mixed-solvent system should be explored (see Q3).

G start Compound 'Oils Out' During Cooling reheat Re-heat to re-dissolve the oil. start->reheat add_solvent Add small amount (5-10%) of hot 'good' solvent. reheat->add_solvent slow_cool Cool solution very slowly (use insulation). add_solvent->slow_cool check_crystals Crystals or Oil? slow_cool->check_crystals success Pure Crystals Form check_crystals->success Crystals fail Re-evaluate Solvent System (See FAQ 3) check_crystals->fail Oil

Caption: Decision process for troubleshooting oiling out.

Q3: What is a good starting point for a crystallization solvent for 4-bromo-1H-pyrazole-3-carboxylic acid?

A3: The ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold. Given the polar nature of your molecule, with both hydrogen bond donor (N-H, O-H) and acceptor (N, C=O) sites, polar protic solvents are an excellent starting point.

A systematic solvent screening is the most reliable method to identify the optimal system for your specific sample's purity profile.

Recommended Solvents for Initial Screening:

Solvent SystemTypeRationale & Expected Behavior
Ethanol/Water Mixed-SolventExcellent Starting Point. The compound should be soluble in hot ethanol. Hot water is then added as an anti-solvent until slight turbidity appears, which is clarified with a drop of hot ethanol before slow cooling. A 1:1 mixture has been reported in a synthetic procedure[12].
Methanol Single SolventSimilar to ethanol but more polar. May show high solubility even at room temperature, potentially leading to lower yields.
Isopropanol Single SolventLess polar than ethanol. May offer a better solubility differential between hot and cold conditions.
Water Single SolventDue to the carboxylic acid and pyrazole moieties, it likely has some solubility in hot water. May be a good choice for highly pure material.
Ethyl Acetate Single SolventA moderately polar solvent. May be effective, especially if impurities are highly polar or non-polar.
Acetic Acid Single SolventA polar protic solvent that can hydrogen bond effectively. Often good for carboxylic acids, but can be difficult to remove completely.

Protocol: Systematic Solvent Screening

  • Preparation: Place ~10-20 mg of your crude material into several small test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature, vortexing after each drop.

  • Room Temp Solubility:

    • If it dissolves in <0.5 mL, the solvent is too good.

    • If it is largely insoluble, proceed to the next step.

  • Hot Solubility: Heat the tubes that did not dissolve at room temperature in a sand bath. Continue adding the solvent dropwise until the solid dissolves.

  • Cooling: Allow the dissolved solutions to cool slowly to room temperature, then place them in an ice bath.

  • Observation: The best solvent is the one that dissolves the compound when hot but produces a large quantity of crystalline solid upon cooling.

Q4: My crystallization worked, but my yield is very low (<50%). What are the likely causes and how can I improve recovery?

A4: A low yield is most commonly a result of using an excessive amount of solvent during dissolution, incomplete precipitation, or washing away the product during collection[5].

Causality and Optimization Strategy:

  • Excessive Solvent: This is the most frequent error[6]. During dissolution, you must use the minimum amount of boiling solvent required to just dissolve the solid. If you add too much, a significant portion of your compound will remain in the mother liquor even after cooling[5].

    • Fix: Be patient during dissolution. Add hot solvent in very small portions, allowing time for the solid to dissolve after each addition.

  • Incomplete Crystallization: Solubility is not zero even in a cold solvent. To maximize precipitation, you must make the compound as insoluble as possible.

    • Fix: After cooling to room temperature, ensure the flask is left in an ice-water bath for an adequate amount of time, at least 20-30 minutes, to reach thermal equilibrium and maximize crystal formation[8].

  • Washing Losses: Washing the collected crystals is necessary to remove residual impure mother liquor. However, using too much wash solvent or a solvent that is not ice-cold will dissolve some of your product.

    • Fix: Always wash your filtered crystals with a minimal amount of ice-cold crystallization solvent. This ensures impurities are washed away while minimizing product loss.

  • Premature Crystallization: If using hot filtration to remove insoluble impurities, crystallization can occur in the funnel.

    • Fix: Use a pre-heated funnel and flask, and use a slight excess of solvent (~5-10%) to prevent premature crystallization during this step. Boil off this excess solvent before the final cooling step.

By systematically addressing these four points, you can significantly improve the recovery of your purified 4-bromo-1H-pyrazole-3-carboxylic acid.

References

  • Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
  • PubChem. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid. National Center for Biotechnology Information.
  • ChemicalBook. (n.d.). 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS#: 13745-17-0.
  • JETIR. (2021). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Journal of Emerging Technologies and Innovative Research.
  • ChemNet. (n.d.). 4-bromo-1h-pyrazole-3-carboxylic acid.
  • Guidechem. (2022, June 15). Preparation of 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID - FAQ.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • Google Patents. (n.d.). WO2014027009A1 - Process for the preparation of pyrazole carboxylic acid derivatives.
  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Caming Pharmaceutical Ltd. (n.d.). 4-bromo-1h-pyrazole-3-carboxylic acid cas 13745-17-0.
  • ResearchGate. (n.d.). (a) Polymorphism in energetic materials. (b) Previously explored... [Scientific diagram].
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic acid.
  • ACS Publications. (2024, July 9). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers.
  • MDPI. (n.d.). Effect of Oiling-out During Crystallization on Purification of an Intermediate Compound.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
  • Canadian Science Publishing. (2021, April 15). Facile synthesis of pyrazole derivatives using reusable Fe3O4@MCM-41-SO3H.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization.
  • University of Colorado Boulder. (n.d.). Summary of Common Crystallization Solvents.
  • Reddit. (2024, August 13). Protecting Groups for Improving Crystallinity? r/Chempros.
  • De Gruyter. (2025, October 25). The crystal structure of 4-chloro-1H-pyrazole-3-carboxylic acid, C4H3ClN2O2.
  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
  • BLD Pharm. (n.d.). 13745-17-0|4-Bromo-1H-pyrazole-3-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.). Indole–Pyrazole Hybrids: Synthesis, Structure, and Assessment of Their Hemolytic and Cytoprotective Properties.
  • ResearchGate. (2023, July 5). Crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate, C4H2N3BrO4·H2O.
  • BOC Sciences. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • National Center for Biotechnology Information. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide.
  • National Center for Biotechnology Information. (n.d.). Low-temperature crystal structure of 4-chloro-1H-pyrazole.
  • PubMed. (2014, January 23). Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments.
  • ResearchGate. (2025, December 5). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride.
  • Reddit. (2011, October 5). What can cause "oiling out"? r/chemistry.
  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
  • Oriental Journal of Chemistry. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

Sources

Troubleshooting

Technical Support Center: Handling 4-Bromo-1H-pyrazole-3-carboxylic Acid Under Acidic Conditions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific stability challenges associated with 4-bromo-1H-pyrazole-3-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this comprehensive troubleshooting guide to address the specific stability challenges associated with 4-bromo-1H-pyrazole-3-carboxylic acid. This heterocyclic building block is highly valued in medicinal chemistry and cross-coupling applications, but its structural integrity is highly sensitive to pH and thermal stress.

This guide is designed to provide you with a mechanistic understanding of the compound's behavior, ensuring that your synthetic workflows are both predictable and self-validating.

Physicochemical Properties & Stability Profile

Understanding the baseline physical data of 4-bromo-1H-pyrazole-3-carboxylic acid is critical before diagnosing reaction failures. The electron-withdrawing nature of the bromine atom at the C4 position significantly influences the electron density of the pyrazole ring, directly impacting its pKa and thermal stability[1].

ParameterValue / ObservationMechanistic Implication
Predicted pKa ~2.63Below pH 2.6, the compound is fully protonated, leading to drastic reductions in aqueous solubility and an increased risk of precipitation [2].
Melting Point ~240°C (Decomposes)High melting point reflects strong intermolecular hydrogen bonding. Decomposition prior to melting indicates inherent thermal instability of the carboxylate group [2].
Aqueous Solubility Poor in acidic mediaProtonation neutralizes the carboxylate anion, requiring polar aprotic co-solvents (e.g., DMSO, DMF) for homogeneous reactions [1].
Primary Degradation DecarboxylationAcid-catalyzed loss of CO₂ occurs rapidly at temperatures exceeding 80–100°C [3].

Troubleshooting Guide & FAQs

Q1: Why does my reaction mixture turn dark and evolve gas when heated in acidic media?

A1: You are observing acid-catalyzed decarboxylation. When 4-bromo-1H-pyrazole-3-carboxylic acid is subjected to strong acids (e.g., HCl, H₂SO₄) at elevated temperatures (>80°C), the pyrazole nitrogen (N2) becomes protonated. This protonation draws electron density away from the C3 position, significantly weakening the adjacent C-C bond of the carboxylic acid. This facilitates the irreversible extrusion of carbon dioxide gas, leaving you with the degraded byproduct, 4-bromo-1H-pyrazole[3]. To prevent this, reactions must be kept below 60°C when strong acids are present.

Q2: I need to synthesize the methyl ester derivative. Standard Fischer esterification (refluxing in methanol with H₂SO₄) destroys my starting material. What is the alternative?

A2: Standard Fischer esterification relies on extended thermal stress in a highly acidic environment, which triggers the decarboxylation pathway described above. Instead, you must decouple the acid activation from thermal stress. Use a mild chlorinating agent like Thionyl Chloride (SOCl₂) at low temperatures (0°C to room temperature) to form the acid chloride intermediate, followed by the addition of methanol. Alternatively, utilize peptide coupling reagents (e.g., HBTU or EDC) in the presence of an amine base (like triethylamine) to form the ester without ever exposing the system to strong Brønsted acids [4].

Q3: During the aqueous workup of a basic reaction, my product crashes out as a thick, unfilterable paste when I neutralize with HCl. How do I recover it?

A3: This is a solubility issue driven by the compound's pKa (~2.63) [2]. When you drop the pH below 3, the soluble carboxylate salt converts back into the fully protonated, neutral carboxylic acid. Because the pyrazole ring and the bromine atom are highly lipophilic, the neutral species crashes out of the aqueous phase. Solution: Do not over-acidify. Carefully adjust the pH to exactly 3.0 using a calibrated pH meter. If the precipitate is too gummy, add a small volume of a polar aprotic solvent (like ethyl acetate or THF) to the biphasic mixture to extract the neutral acid into the organic layer immediately as it forms.

Mechanistic Visualizations

To further clarify the causality behind these stability issues, review the following logical pathways.

Decarboxylation A 4-Bromo-1H-pyrazole- 3-carboxylic acid B Protonated Intermediate (Acidic Media + Heat) A->B + H+ / ΔT > 100°C C 4-Bromo-1H-pyrazole (Degradation Product) B->C - CO2 D CO2 Gas Evolution B->D Byproduct

Acid-catalyzed decarboxylation pathway of 4-bromo-1H-pyrazole-3-carboxylic acid.

Workflow Start Reaction in Acidic Media TempCheck Is Temp > 80°C? Start->TempCheck DecarbRisk High Decarboxylation Risk TempCheck->DecarbRisk Yes SolubilityCheck Is Compound Dissolved? TempCheck->SolubilityCheck No AddCoSolvent Add Polar Aprotic Solvent DecarbRisk->AddCoSolvent Lower Temp SolubilityCheck->AddCoSolvent No Proceed Proceed with LC-MS SolubilityCheck->Proceed Yes AddCoSolvent->Proceed

Troubleshooting workflow for handling pyrazole-3-carboxylic acids in acidic media.

Standardized Protocols

To ensure reproducibility and prevent degradation, employ the following self-validating protocols. Every step includes an In-Process Control (IPC) to verify the system's state.

Protocol A: Mild Esterification (Avoiding Thermal Decarboxylation)

Purpose: To convert the carboxylic acid to a methyl ester without triggering acid-catalyzed CO₂ loss.

  • Preparation: Suspend 4-bromo-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous toluene (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation: Cool the suspension to 0°C using an ice bath. Slowly add Thionyl Chloride (SOCl₂, 1.5 eq) dropwise. Causality: Low temperature prevents the exothermic activation from providing the activation energy required for decarboxylation.

  • IPC 1 (Validation): Quench a 10 µL aliquot in dry methanol and analyze via LC-MS. You should observe the mass of the methyl ester, confirming the successful formation of the acid chloride intermediate.

  • Esterification: Once activation is complete (approx. 2 hours), remove excess SOCl₂ under reduced pressure at room temperature. Resuspend the crude acid chloride in anhydrous dichloromethane (DCM) at 0°C.

  • Nucleophilic Attack: Add anhydrous methanol (5.0 eq) and triethylamine (2.0 eq) dropwise. Stir for 1 hour at room temperature [4].

  • Isolation: Wash the organic layer with saturated NaHCO₃ (to remove amine salts), dry over Na₂SO₄, and concentrate.

Protocol B: Controlled Acidic Workup & Isolation

Purpose: To safely isolate the free carboxylic acid from a basic aqueous solution without causing irreversible precipitation or degradation.

  • Initial State: Assume the compound is dissolved in a basic aqueous solution (pH > 9) as its sodium salt.

  • Organic Overlay: Add an equal volume of Ethyl Acetate (EtOAc) to the aqueous phase. Causality: Creating a biphasic system ensures that as the neutral carboxylic acid forms, it immediately partitions into the organic layer, preventing the formation of a gummy, unmanageable precipitate.

  • Controlled Acidification: Submerge a calibrated pH probe into the aqueous layer. While stirring vigorously, add 1M HCl dropwise.

  • IPC 2 (Validation): Stop acidification exactly at pH 3.0. Causality: The pKa is ~2.63 [2]. Dropping the pH to 3.0 ensures the majority of the compound is protonated and extracted into the EtOAc without creating a hyper-acidic environment that could trigger degradation if localized heating occurs.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with EtOAc. Combine the organic layers, wash with brine, dry over MgSO₄, and evaporate under reduced pressure (water bath < 40°C).

References

  • Organic Letters (ACS Publications). Synthesis of 3H-Pyrazolo[3,4-c]isoquinolines and Thieno[3,2-c]isoquinolines via Cascade Imination/Intramolecular Decarboxylative Coupling. Available at: [Link]

  • Journal of Medicinal Chemistry (ACS Publications). Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Neurotensin Receptor Type 2 Compound. Available at: [Link]

Optimization

Technical Support Center: Synthesis of 4-Bromo-1H-pyrazole-3-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0). This compound is a highly valued intermediate in the development of agrochemicals and pharmaceuticals,...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0). This compound is a highly valued intermediate in the development of agrochemicals and pharmaceuticals, particularly in the synthesis of bacterial type IIA topoisomerase inhibitors[1][2].

Due to the electron-rich nature of the pyrazole core and the sensitivity of the carboxylic acid moiety, achieving high-yielding, regioselective C4-bromination or C3-oxidation requires precise control over reaction parameters. This guide provides validated alternative synthesis routes, step-by-step methodologies, and troubleshooting protocols to ensure experimental success.

Quantitative Comparison of Synthesis Routes

To assist in selecting the optimal synthetic strategy for your laboratory's capabilities, we have summarized the quantitative data and operational requirements for the three primary synthesis routes below[1][3][4].

ParameterRoute 1: Permanganate OxidationRoute 2: Biphasic ElectrosynthesisRoute 3: Phase-Transfer Bromination
Starting Material 4-Bromo-3-methyl-1H-pyrazole1H-Pyrazole-3-carboxylic acid1H-Pyrazole-3-carboxylic acid
Key Reagents KMnO₄, H₂O, HClNaBr, H₂O, CHCl₃, ElectricityLiquid Br₂, TBAB, H₂O
Reported Yield 12% – 64.2%> 80%Moderate to High
Reaction Temp 90°C15°CRoom Temperature
Scalability Moderate (Exothermic risks)High (Requires flow/divided cells)High (Standard reactors)
Environmental Impact High (Heavy metal waste: MnO₂)Low (Green oxidant, benign salts)Moderate (Halogen handling)

Synthetic Workflows

SynthesisWorkflows SM1 4-Bromo-3-methyl-1H-pyrazole R1 Route 1: KMnO4 Oxidation (Water, 90°C) SM1->R1 SM2 1H-Pyrazole-3-carboxylic acid R2 Route 2: Electrosynthesis (NaBr, Pt/Cu, H2O/CHCl3) SM2->R2 R3 Route 3: Phase-Transfer (Br2, TBAB, H2O) SM2->R3 Target 4-Bromo-1H-pyrazole-3-carboxylic acid R1->Target Yield: 12% - 64% R2->Target Yield: >80% R3->Target Yield: Moderate-High

Fig 1. Alternative synthesis workflows for 4-bromo-1H-pyrazole-3-carboxylic acid.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that following a protocol is not enough; understanding the why behind each step is critical for reproducibility.

Protocol 1: Permanganate Oxidation of 4-Bromo-3-methyl-1H-pyrazole

Reference: Guidechem[1]

  • Preparation: Suspend 4.1 g (0.05 mol) of 4-bromo-3-methyl-1H-pyrazole in 200 mL of water in a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser. Heat to 90°C.

    • Causality: Elevated temperature is required to overcome the activation energy for the oxidation of the deactivated methyl group. However, exceeding 95°C risks oxidative cleavage of the pyrazole ring.

  • Oxidation: Add 23.7 g (0.15 mol) of KMnO₄ in small, discrete batches over 1 hour.

    • Causality: The oxidation is highly exothermic. Batch-wise addition prevents thermal runaway and suppresses the formation of over-oxidized degradation products[1].

  • Reaction & Self-Validation: Stir the mixture at 90°C for 8 hours.

    • Self-Validation Check: The deep purple color of the permanganate will transition to a heavy, dark brown precipitate of manganese dioxide (MnO₂), indicating successful consumption of the oxidant.

  • Filtration: Cool to room temperature and filter the suspension. Wash the MnO₂ filter cake thoroughly with hot water.

  • Crystallization: Concentrate the combined filtrate under vacuum to approximately 30 mL. Cool to 0°C and adjust the pH to 3 using concentrated HCl.

    • Causality: The pKa of the target carboxylic acid is ~3.5. Acidifying to pH 3 fully protonates the carboxylate, minimizing its aqueous solubility and driving rapid, massive crystallization[1].

  • Isolation: Filter the solid and dry in a vacuum oven to obtain the product. (Expected yield: ~64.2%).

Protocol 2: Biphasic Electrochemical Bromination

Reference: Lyalin et al.[3][4]

  • Cell Setup: Assemble a divided electrochemical cell (separated by a Nafion membrane) equipped with a Platinum (Pt) anode and a Copper (Cu) cathode.

    • Causality: A divided cell prevents the cathodic reductive dehalogenation of the newly synthesized bromopyrazole. Pt ensures high anodic stability against halogen evolution, while Cu provides an efficient surface for proton reduction[3][4].

  • Electrolyte Preparation:

    • Anolyte: Prepare a biphasic mixture of 1 M aqueous NaBr and CHCl₃. Add 1H-pyrazole-3-carboxylic acid to the anodic compartment.

    • Catholyte: 1 M aqueous NaBr.

    • Causality: The biphasic H₂O/CHCl₃ system is critical. As the brominated product forms, it immediately partitions into the organic (CHCl₃) layer, shielding it from further anodic oxidation and preventing electrode passivation[4].

  • Electrolysis: Conduct galvanostatic electrolysis at a current density of 100 mA/cm² while maintaining the temperature at 15°C.

    • Self-Validation Check: Monitor the cell voltage. A stable voltage profile indicates continuous bromide oxidation without electrode fouling.

  • Isolation: After passing the theoretical charge, separate the organic layer from the anolyte, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield the highly pure product. (Expected yield: >80%).

Protocol 3: Phase-Transfer Catalyzed Aqueous Bromination

Reference: Guidechem[1]

  • Preparation: In a 100 mL reaction flask, combine 10 mL of water, 1H-pyrazole-3-carboxylic acid, and a catalytic amount of tetrabutylammonium bromide (TBAB).

    • Causality: TBAB acts as a phase-transfer catalyst. It forms a bulky tribromide complex ( Br3−​ ) upon the addition of bromine, which moderates the electrophilicity of the halogen, directing substitution specifically to the C4 position and minimizing non-specific oxidation[1].

  • Bromination: Under vigorous magnetic stirring, add liquid bromine dropwise.

    • Self-Validation Check: The dense red color of the bromine will gradually decolorize as it is consumed in the electrophilic aromatic substitution.

  • Quenching & Isolation: Once TLC indicates full conversion, quench any unreacted bromine with saturated sodium thiosulfate solution, extract with an organic solvent, and crystallize.

Troubleshooting Guide

Q: During the KMnO₄ oxidation of 4-bromo-3-methylpyrazole (Route 1), my yield is consistently below 20%. What is causing this? A: Low yields (often reported as low as 12% in some literature[3]) are typically caused by over-oxidation leading to pyrazole ring cleavage. This occurs if the KMnO₄ is added too rapidly, causing localized thermal spikes above 95°C. Ensure strict batch-wise addition and maintain the internal temperature exactly at 90°C[1][3].

Q: In the electrochemical bromination route (Route 2), I am observing a sudden spike in cell voltage and a drop in product yield. How can I fix this? A: A voltage spike indicates anode passivation (fouling). This happens if the product precipitates on the Pt anode. Ensure you are using the H₂O/CHCl₃ biphasic system with sufficient stirring. The chloroform is essential to continuously extract the 4-bromo-1H-pyrazole-3-carboxylic acid from the aqueous phase, keeping the electrode surface clean[4].

Q: When acidifying the filtrate in the oxidation route (Route 1), no crystals precipitate. What went wrong? A: The product is highly water-soluble in its carboxylate form. If you over-diluted the reaction mixture during the MnO₂ washing step, the concentration of the product is too low to crystallize even at pH 3. You must concentrate the filtrate (e.g., to ~30 mL for a 0.05 mol scale) prior to acidification at 0°C[1].

Frequently Asked Questions (FAQs)

Q: Which synthesis route is most scalable for multi-kilogram production? A: Route 3 (Phase-Transfer Bromination) is highly scalable and is often preferred in industrial settings where large-scale electrochemical flow cells are not available. The use of water as the primary solvent makes it an environmentally favorable option, though liquid bromine handling requires specialized engineering controls[1].

Q: Why choose electrosynthesis over traditional liquid bromine? A: Electrosynthesis avoids the handling, transport, and storage of highly toxic and corrosive liquid bromine by generating the active brominating species in situ from benign NaBr. Furthermore, the biphasic electrochemical method often provides superior yields (>80%) and exceptional regioselectivity compared to traditional methods[3][4].

Q: Can I use an undivided cell for the electrochemical route to simplify the setup? A: It is highly discouraged. In an undivided cell, the newly formed brominated pyrazole can easily diffuse to the cathode and undergo reductive dehalogenation, severely depressing your final yield. A divided cell (e.g., using a Nafion membrane) is mandatory for optimal efficiency[3][4].

Sources

Troubleshooting

Technical Support Center: Analytical Techniques for Monitoring 4-Bromo-1H-pyrazole-3-carboxylic Acid Reaction Progress

Welcome to the technical support center for monitoring the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid (CAS 13745-17-0). As a critical intermediate in the development of pharmaceuticals and agrochemicals, robust a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for monitoring the synthesis of 4-bromo-1H-pyrazole-3-carboxylic acid (CAS 13745-17-0). As a critical intermediate in the development of pharmaceuticals and agrochemicals, robust and reliable monitoring of its formation is paramount to ensure reaction efficiency, yield, and purity.[1][2] This guide, structured in a practical question-and-answer format, provides researchers, chemists, and process development professionals with expert insights and troubleshooting strategies for the most common analytical techniques.

Section 1: Choosing the Right Analytical Technique

The first step in effective reaction monitoring is selecting the appropriate tool. Your choice will depend on the specific information required (e.g., qualitative vs. quantitative), sample complexity, and available instrumentation.

Q1: What are the primary analytical techniques for monitoring the formation of 4-bromo-1H-pyrazole-3-carboxylic acid?

A1: For monitoring reactions involving 4-bromo-1H-pyrazole-3-carboxylic acid, the most common and effective techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) following derivatization, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Each offers distinct advantages. HPLC is excellent for quantifying components in a liquid matrix. GC provides high-resolution separation for volatile compounds, but requires a chemical modification step for this analyte. NMR offers detailed structural information and can be used for quantification without chromatographic separation.

Table 1: High-Level Comparison of Primary Analytical Techniques

TechniqueSample PreparationInformation ProvidedThroughputKey Advantage
HPLC Simple dilutionQuantitative (conversion, purity)HighDirect analysis of reaction mixture
GC Derivatization required Quantitative (conversion, purity)HighHigh separation efficiency for derivatized analyte
NMR Simple dilutionStructural confirmation, Quantitative (qNMR)Low-MediumProvides unambiguous structural data
LC-MS/GC-MS VariesMolecular weight confirmation, byproduct IDMediumHigh sensitivity and specificity for identification
Q2: Should I use HPLC or GC for routine reaction monitoring?

A2: For routine monitoring, HPLC is generally the more direct and efficient choice. 4-bromo-1H-pyrazole-3-carboxylic acid is a polar, non-volatile molecule due to its carboxylic acid and pyrazole N-H functionalities.[3] These properties make it directly amenable to Reverse-Phase HPLC (RP-HPLC) with minimal sample preparation.[1][4]

In contrast, GC analysis is not straightforward. The compound's low volatility and thermal instability prevent direct injection.[5][6] It must first be chemically modified into a more volatile and thermally stable derivative, a process called derivatization. While effective, this adds an extra step to your workflow, introducing potential sources of error and increasing analysis time.[7]

Q3: When is NMR spectroscopy the most suitable choice?

A3: NMR spectroscopy is most suitable when unambiguous structural confirmation is the primary goal. While HPLC and GC can show the disappearance of starting materials and the appearance of a product peak, only NMR can definitively confirm the structure of that product in the reaction mixture. It is invaluable for identifying intermediates and byproducts.

Furthermore, with the inclusion of an internal standard, NMR can be used for quantitative analysis (qNMR) to determine reaction conversion and yield without the need for method development and calibration curves associated with chromatography.[8] This is particularly useful in early-stage discovery and process optimization where speed and structural certainty are critical.

Diagram 1: Decision Workflow for Technique Selection start Goal of Analysis? quant Routine Quantitative Monitoring? start->quant Quantification struct Structural ID or Complex Mixture? start->struct Structure hplc_gc Direct Analysis Possible? quant->hplc_gc nmr Use NMR struct->nmr hplc Use HPLC hplc_gc->hplc Yes gc Use GC with Derivatization hplc_gc->gc No ms Couple to MS for Byproduct ID hplc->ms gc->ms

Caption: Decision workflow for selecting an analytical technique.

Section 2: HPLC Troubleshooting Guide

Reverse-Phase HPLC is the workhorse for this analysis. However, the acidic and polar nature of 4-bromo-1H-pyrazole-3-carboxylic acid can lead to common chromatographic challenges.

Q4: My 4-bromo-1H-pyrazole-3-carboxylic acid peak is showing significant tailing. What's the cause and solution?

A4: Peak tailing for this compound is almost always caused by unwanted secondary interactions between the acidic carboxyl group and residual, un-capped silanol groups on the silica-based column packing.[9] These silanols are weakly acidic and can interact strongly with polar and acidic analytes, causing the peak to tail.

Troubleshooting Steps:

  • Lower Mobile Phase pH: Add a small amount of acid (0.05-0.1% trifluoroacetic acid or formic acid) to the mobile phase.[10] This suppresses the ionization of both the silanol groups and your carboxylic acid, minimizing the unwanted ionic interactions and dramatically improving peak shape.

  • Use a Buffered Mobile Phase: For highly reproducible retention times, especially near the pKa of your analyte, a buffer (e.g., 10-20 mM phosphate or acetate) at a low pH (e.g., pH 2.5-3.0) is recommended.

  • Switch to a Modern Column: Use a high-purity, base-deactivated silica column or a column with a polar-embedded phase.[11] These columns are specifically designed to shield residual silanols and provide excellent peak shape for polar and acidic compounds.[11]

Q5: I'm seeing poor retention of my compound on a standard C18 column. How can I improve it?

A5: Poor retention occurs because 4-bromo-1H-pyrazole-3-carboxylic acid is a very polar molecule and has limited interaction with the hydrophobic C18 stationary phase, especially in high organic mobile phases.[11] It may elute in or near the solvent front.

Troubleshooting Steps:

  • Increase the Aqueous Content: Decrease the percentage of organic solvent (e.g., acetonitrile, methanol) in your mobile phase. Running in highly aqueous conditions (e.g., 95-100% water) will increase retention.

  • Use an "AQ" or Polar-Embedded Column: Standard C18 columns can suffer from "phase collapse" in highly aqueous mobile phases, leading to sudden loss of retention. Columns specifically designed for aqueous conditions (often designated "AQ" or with polar-embedded technology) are resistant to this and are the ideal choice for retaining very polar molecules.[11]

  • Check Injection Solvent: Ensure your sample is dissolved in the mobile phase or a solvent weaker than the mobile phase.[12] Injecting in a strong solvent like pure DMSO or DMF can cause peak distortion and poor retention.

Table 2: HPLC Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing Secondary interactions with silanols.Lower mobile phase pH with 0.1% TFA/Formic Acid; Use a base-deactivated or polar-embedded column.
Poor Retention Analyte is too polar for the C18 phase.Increase aqueous content of mobile phase; Switch to an "AQ" or polar-embedded column.[11]
Drifting Retention Times Poor column equilibration; Mobile phase composition change; Temperature fluctuations; System leak.Equilibrate column for at least 10 column volumes; Prepare fresh mobile phase; Use a column oven; Check for leaks.[13]
Split Peaks Partially blocked column frit; Column void; Injection solvent incompatible with mobile phase.Reverse-flush the column; Replace the column; Dissolve sample in mobile phase.[12]
Experimental Protocol: General HPLC Method for Reaction Monitoring

This protocol provides a starting point for a robust analysis.

  • Column: Use a modern, end-capped C18 or a polar-embedded phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a high aqueous content (e.g., 95% A) and ramp up the organic phase (B) to elute the compound. A typical gradient might be 5% to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm or 254 nm.

  • Sample Preparation: Quench a small aliquot (e.g., 50 µL) of the reaction mixture and dilute it with a 50:50 water:acetonitrile mixture to a final concentration suitable for UV detection. Filter through a 0.45 µm syringe filter before injection.

  • System Validation: Before analyzing samples, inject a standard of pure 4-bromo-1H-pyrazole-3-carboxylic acid to confirm its retention time and peak shape.

Section 3: GC Analysis Troubleshooting Guide

While less direct than HPLC, GC can be a powerful tool if a method is properly developed. Success hinges almost entirely on the derivatization step.

Q7: Can I analyze 4-bromo-1H-pyrazole-3-carboxylic acid directly by GC?

A7: No. Direct GC analysis is not feasible. The molecule has two key problematic functional groups: a carboxylic acid and a pyrazole N-H proton. These make the molecule non-volatile and prone to thermal decomposition at typical GC inlet temperatures.[5][6] It will either not elute from the column or will decompose, leading to no peak or multiple, unidentifiable peaks.

Q8: My silylation derivatization reaction seems incomplete. What could be wrong?

A8: Silylation, which replaces the active hydrogens on the carboxyl and N-H groups with a trimethylsilyl (TMS) group, is the most common derivatization method for this type of compound. Incomplete reactions are a frequent issue.

Troubleshooting Steps:

  • Eliminate Moisture: Silylating reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are extremely sensitive to water.[6] Ensure your sample is completely dry, use an anhydrous solvent (if needed), and perform the reaction in a sealed vial.

  • Use Excess Reagent: The reaction consumes the reagent. Use a significant molar excess (a 2:1 molar ratio of BSTFA to active hydrogens is a good starting point) to drive the reaction to completion.

  • Increase Temperature and Time: While some derivatizations are instant, sterically hindered or less reactive groups may require heating (e.g., 70 °C for 30-60 minutes) to ensure complete reaction.

  • Use a Catalyst: For difficult derivatizations, a catalyst like trimethylchlorosilane (TMCS), often supplied as a 1% component in the BSTFA mixture, can increase the reactivity of the silylating agent.

Diagram 2: GC Derivatization & Troubleshooting Workflow cluster_prep Sample Preparation cluster_trouble Troubleshooting start Aliquot of Reaction Mixture dry Evaporate to Complete Dryness start->dry add_reagent Add Anhydrous Solvent & Silylating Reagent (BSTFA) dry->add_reagent heat Seal Vial & Heat (e.g., 70°C, 30 min) add_reagent->heat inject Inject into GC-MS heat->inject check Incomplete Reaction or Multiple Product Peaks? inject->check moisture Check for Moisture: Use Anhydrous Conditions check->moisture Yes reagent Increase Reagent Excess &/or Add Catalyst (TMCS) check->reagent Yes time_temp Increase Reaction Time and/or Temperature check->time_temp Yes

Caption: Workflow for GC sample preparation and troubleshooting.

Experimental Protocol: TMS Derivatization for GC Analysis
  • Sample Preparation: Transfer an aliquot of the reaction mixture containing approximately 1 mg of analyte to a 2 mL autosampler vial.

  • Drying: Evaporate the solvent completely under a stream of nitrogen. It is critical that the residue is free of water.

  • Derivatization: Add 200 µL of a silylating agent (e.g., BSTFA + 1% TMCS).

  • Reaction: Cap the vial tightly and heat at 70 °C for 30 minutes.

  • Analysis: Allow the vial to cool to room temperature. Inject 1 µL of the derivatized sample into the GC-MS.

  • GC Conditions (Starting Point):

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium at 1 mL/min.

    • Detector: Mass Spectrometer (Scan mode to identify products).

Section 4: NMR Spectroscopy FAQs

NMR provides rich structural detail but can sometimes present confusing spectra for heterocyclic compounds like pyrazoles.

Q10: I see more signals in my ¹H NMR spectrum than expected. What's happening?

A10: This is a classic issue with N-unsubstituted pyrazoles and is most likely due to annular tautomerism .[14] The N-H proton can reside on either of the two nitrogen atoms. If the exchange between these two forms (tautomers) is slow on the NMR timescale, you will observe two complete sets of signals—one for each tautomer. This can make the spectrum appear as if a mixture of two different compounds is present. Lowering the temperature of the NMR experiment can often resolve broad, averaged signals into two distinct sets for each tautomer.[14]

Q11: There's a very broad peak in my proton NMR spectrum. How can I identify it?

A11: A very broad signal, often found far downfield (10-14 ppm), is characteristic of the pyrazole N-H proton .[14] Its broadness is caused by two factors: rapid chemical exchange with trace amounts of water or between pyrazole molecules, and quadrupolar relaxation caused by the adjacent ¹⁴N nucleus.[14]

Confirmation Step (D₂O Exchange): To definitively prove this signal is from an N-H proton (or any other labile O-H/N-H proton), perform a D₂O exchange experiment. Add a single drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The broad N-H signal will exchange with deuterium and disappear from the spectrum.[14]

Q12: How can I use NMR to quantify the reaction conversion?

A12: You can determine reaction conversion using quantitative NMR (qNMR) by adding a known amount of an internal standard to your sample.

qNMR Protocol:

  • Choose a Standard: Select an internal standard that is stable, has a simple spectrum with at least one sharp peak that does not overlap with any reactant or product signals, and is accurately weighable. 1,3,5-Trimethoxybenzene is a common choice.[8]

  • Sample Preparation: Weigh an accurate amount of the internal standard into an NMR tube. Add a known volume or weight of the reaction mixture. Add your deuterated solvent (e.g., DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum ensuring a long relaxation delay (d1, e.g., 30 seconds) to allow for full relaxation of all protons, which is crucial for accurate integration.[8]

  • Calculation: Compare the integral of a known proton signal from your product to the integral of a known proton signal from the internal standard. Knowing the initial molar amount of the standard allows you to calculate the molar amount of the product formed.

Section 5: Advanced Monitoring Techniques
Q13: Can I monitor my reaction in real-time without taking samples?

A13: Yes. This can be achieved using in-situ analytical techniques . These methods use a spectroscopic probe (e.g., infrared or Raman) inserted directly into the reaction vessel. The spectrometer continuously collects data, allowing you to track the concentration of reactants, intermediates, and products in real-time.[15][16] This provides a wealth of kinetic and mechanistic information that is impossible to obtain through traditional offline sampling.[17] While requiring specialized equipment, in-situ monitoring is the gold standard for detailed reaction understanding and optimization in process development.[18]

References
  • Madani, A., & Pieber, B. (2023). In situ reaction monitoring in photocatalytic organic synthesis. ChemCatChem, 15(7). [Link]

  • Gao, Y., et al. (2021). In situ sensors for flow reactors – a review. Reaction Chemistry & Engineering, 6, 953-973. [Link]

  • Zenkevich, I. G. (2004). Acids: Derivatization for GC Analysis. In: Encyclopedia of Analytical Science. Elsevier.
  • Spectroscopy Online. (2025). Seven Essential Steps for In Situ Reaction Monitoring. [Link]

  • Mettler Toledo. In-Situ Monitoring of Chemical Reactions. [Link]

  • Madani, A., & Pieber, B. (2023). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. Refubium - Freie Universität Berlin. [Link]

  • Phenomenex. (2022). HPLC Troubleshooting: Solutions for Common Problems. [Link]

  • Kumar, P., et al. (2021). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research, 12(02) Suppl 1, 155-159.
  • Wang, T., et al. (2022). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Journal of the American Chemical Society, 144(3), 1356–1365. [Link]

  • Regis Technologies. GC Derivatization. [Link]

  • Axion Labs. (2024). HPLC problems with very polar molecules. [Link]

  • Caming Pharmaceutical Ltd. 4-bromo-1h-pyrazole-3-carboxylic acid cas 13745-17-0. [Link]

  • Google Patents. (2013). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
  • BP Amoco Chemicals Ltd. Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
  • Hranjec, M., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL-2-PYRAZOLIN-5-ONES. ARKIVOC.
  • Kumar, P., et al. (2023). Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development, 11(5).
  • ResearchGate. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Gorga, M., et al. (2021). Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. TrAC Trends in Analytical Chemistry, 144, 116434.
  • Padarauskas, A., & Judžentienė, A. (2019). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 30(2).
  • SpectraBase. Pyrazole-3-carboxylic acid. [Link]

  • PubChem. 4-Bromo-1H-pyrazole-3-carboxylic acid. [Link]

  • da Silva, A. C., et al. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. [Link]

  • Watson International. 4-BROMO-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS 13745-17-0. [Link]

  • Visnav. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. [Link]

  • JEOL. (n.d.). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS. [Link]

  • SIELC Technologies. (2018). Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]

  • Li, Y., et al. (2022). Construction of Novel Coordination Polymers Based on Pyrazole Carboxylic Acid and Doping for Enhancing the Photocatalytic Property Under Visible Light. Crystal Growth & Design, 22(6), 3844–3855.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Asif, N., et al. (2010). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Asian Journal of Chemistry, 22(8), 6061-6066.
  • Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 239-241.
  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009, M639.

Sources

Reference Data & Comparative Studies

Validation

Mechanism of Action and Comparative Validation of 4-Bromo-1H-Pyrazole-3-Carboxylic Acid Derivatives

An in-depth technical analysis and comparison guide on the mechanism of action (MoA) of 4-bromo-1H-pyrazole-3-carboxylic acid derivatives, designed for researchers and drug development professionals. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide on the mechanism of action (MoA) of 4-bromo-1H-pyrazole-3-carboxylic acid derivatives, designed for researchers and drug development professionals.

As a Senior Application Scientist, evaluating a pharmacophore requires moving beyond basic structural descriptions to understand the thermodynamic and kinetic causality behind its biological interactions. 4-bromo-1H-pyrazole-3-carboxylic acid (Br-PZC) and its derivatives (such as methyl 4-bromo-1-trityl-1H-pyrazole-3-carboxylate) serve as highly versatile, bifunctional scaffolds. They are validated both as direct enzyme inhibitors and as critical building blocks for advanced kinase inhibitors and cytotoxic agents.

This guide objectively benchmarks the performance of Br-PZC derivatives against alternative compounds across three distinct therapeutic mechanisms: direct racemase inhibition, ATP-competitive kinase inhibition, and cytotoxic scaffold hopping.

Direct Enzyme Inhibition: Targeting TcPRAC in Chagas Disease

The rational design of inhibitors for Trypanosoma cruzi proline racemase (TcPRAC)—an enzyme critical for the parasite's viability—has historically relied on Pyrrole-2-carboxylic acid (PYC). However, PYC is severely limited by its poor aqueous solubility[1].

The Causality of the Pyrazole Bioisostere: To overcome PYC's limitations, researchers employ a bioisosteric replacement, substituting the pyrrole ring with a pyrazole ring to create 1H-pyrazole-3-carboxylic acid derivatives[2]. The introduction of a second nitrogen atom significantly enhances aqueous solubility. Furthermore, halogenation at the C4 position (yielding Br-PZC or Cl-PZC) introduces critical steric constraints and halogen bonding capabilities. These modifications allow the derivative to perfectly occupy the partially opened intermediate active site of TcPRAC during its transition state, preventing the racemization of L-proline to D-proline[1][2].

Comparative Performance Data: TcPRAC Inhibition

The table below summarizes the competitive inhibition kinetics (Ki) of PYC against its pyrazole and non-pyrazole alternatives[2][3].

CompoundCore ScaffoldHalogen SubstitutionTcPRAC Inhibition ( Ki​ )Solubility Profile
PYC PyrroleNone6.0 - 10.0 mMPoor (Water-insoluble)
Cl-PZC PyrazoleC4-Chloro~0.3 mMHigh
Br-PZC PyrazoleC4-Bromo~1.0 mMHigh
OxoPA Aliphatic (Enoic Acid)None< 0.1 mMHigh

Insight: While aliphatic derivatives like OxoPA ultimately show the lowest Ki​ , Br-PZC and Cl-PZC successfully validate the pyrazole scaffold as a soluble, functional alternative to PYC, acting as weak but highly stable competitive inhibitors[3].

TcPRAC_Assay S L-Proline (Substrate) E TcPRAC Enzyme (Active) S->E Binds Active Site C Enzyme-Inhibitor Complex (Inactive) E->C Shifts to P D-Proline (Product) E->P Racemization I Br-PZC / Cl-PZC (Inhibitor) I->E Competitive Binding I->C Forms M Polarimetry Readout C->M Signal Quenched P->M Optical Rotation

Workflow of TcPRAC competitive inhibition by Br-PZC measured via polarimetry.

Scaffold Validation: ATP-Competitive Kinase Inhibition (JAK2)

Beyond direct inhibition, the 4-bromo-1H-pyrazole moiety is a privileged precursor in oncology, specifically for synthesizing Janus kinase 2 (JAK2) inhibitors like Ruxolitinib and Baricitinib[4].

The Causality of the C4-Bromine Handle: In the synthesis of pyrrolopyrimidine inhibitors, the pyrazole ring mimics the adenine ring of ATP, forming essential hydrogen bonds with the hinge region of the JAK2 kinase domain (KD)[5]. The bromine atom at the C4 position of Br-PZC is not a passive structural element; it is a highly reactive electrophilic handle. It enables palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach complex aryl or heteroaryl groups, forcing the molecule into the precise shape complementarity required to block the ATP-binding pocket[4][6].

JAK2_Pathway Ligand Cytokine Receptor Receptor Ligand->Receptor Activates JAK2 JAK2 Kinase Domain Receptor->JAK2 Recruits STAT STAT Protein JAK2->STAT Phosphorylates BrPZC Br-PZC Derivative (e.g., Ruxolitinib) BrPZC->JAK2 ATP-Competitive Inhibition Nucleus Gene Transcription STAT->Nucleus Translocates

Mechanism of action for JAK2 pathway inhibition by Br-PZC derived compounds.

Scaffold Hopping in Oncology: Lamellarin O Analogues

Lamellarin O is a natural marine alkaloid with a central pyrrole core, known for its cytotoxicity against cancer cells. However, natural pyrroles often suffer from rapid metabolic degradation.

The Causality of Isosteric Exchange: By executing a "scaffold hop" from the natural pyrrole to a synthetic pyrazole core (derived from 3-aryl-4-bromo-1H-pyrazole-5-carboxylates), researchers significantly increase the metabolic stability of the molecule while preserving its biological activity[7][8]. The MoA of these Br-PZC-derived analogues involves triggering non-necrotic cell death mediated by G2/M-phase cell cycle arrest[7].

Comparative Cytotoxicity (Colorectal Cancer Cell Lines)

Data represents in vitro cell proliferation inhibition in the low micromolar range[7][8].

Compound ClassCore ScaffoldHCT116 ActivityHT29 ActivitySW480 ActivityPrimary MoA
Natural Lamellarin O PyrroleActiveActiveActiveTopoisomerase Inhibition / Mitochondrial
Synthetic Analogues Pyrazole (Br-PZC derived)HighHighHighG2/M-phase Arrest (Non-necrotic)

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Polarimetric Assay for TcPRAC Inhibition

Objective: Validate the competitive inhibition of Br-PZC against TcPRAC.

  • Baseline Establishment (Self-Validation): Prepare a reaction buffer (50 mM sodium phosphate, pH 7.5). Add 20-160 mM of L-proline. Measure the optical rotation continuously at 365 nm at 37°C to establish the uninhibited Vmax​ and Km​ [3].

  • Enzyme Preparation: Express and purify recombinant TcPRAC. Introduce identical amounts of TcPRAC to the baseline solution to confirm standard L→D conversion rates.

  • Inhibitor Introduction: Introduce 5 µM to 1000 µM of Br-PZC into the reaction mixture.

  • Data Acquisition: Monitor the decrease in L→D conversion. A shift in the apparent Km​ without a change in Vmax​ definitively validates Br-PZC as a competitive inhibitor[3].

Protocol B: Microwave-Assisted Suzuki Cross-Coupling of Br-PZC Derivatives

Objective: Utilize the C4-bromine of Br-PZC to synthesize Lamellarin O analogues or kinase inhibitors.

  • Reagent Preparation: Dissolve 0.5 mmol of the ethyl 4-bromo-1H-pyrazole-5-carboxylate derivative in a degassed mixture of DMF and water (5/1, v/v, 0.03 M)[9].

  • Catalyst & Boronic Acid Addition: Add 0.6 mmol of the desired arylboronic acid, 1.5 mmol of K3​PO4​ (base), and 0.025 mmol of Pd(PPh3​)4​ catalyst[9].

  • Microwave Irradiation: Subject the sealed vessel to microwave irradiation at 110°C for 20 minutes. Causality: Microwave heating ensures rapid, uniform energy distribution, driving the oxidative addition of the C-Br bond to the Palladium catalyst efficiently.

  • Self-Validation (Yield Quantification): Spike the crude mixture with a known concentration of biphenyl as an internal standard. Analyze via HPLC to confirm >85% conversion before proceeding to column chromatography purification.

References

  • Combined Approaches for Drug Design Points the Way to Novel Proline Racemase Inhibitor Candid
  • Structural Insights into JAK2 Inhibition by Ruxolitinib, Fedratinib, and Derivatives Thereof. Journal of Medicinal Chemistry (ACS).
  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity rel

Sources

Comparative

spectroscopic characterization of 4-bromo-1H-pyrazole-3-carboxylic acid (NMR, IR, MS)

Analytical Comparison Guide: Spectroscopic Profiling of 4-Bromo-1H-pyrazole-3-carboxylic Acid Introduction 4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0) is a highly versatile halogenated heterocyclic building b...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Comparison Guide: Spectroscopic Profiling of 4-Bromo-1H-pyrazole-3-carboxylic Acid

Introduction

4-Bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0) is a highly versatile halogenated heterocyclic building block heavily utilized in medicinal chemistry and agrochemical development. The regioselective introduction of the bromine atom at the C4 position drastically alters the electronic landscape of the pyrazole ring. For drug development professionals, distinguishing this compound from its unhalogenated parent alternative (1H-pyrazole-3-carboxylic acid) or its regioisomers requires a rigorous, multimodal analytical approach.

This guide provides a comparative evaluation of their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, detailing the physical chemistry and causality driving these distinct spectral signatures.

Mechanistic Causality of Spectral Shifts

1.1. NMR Spectroscopy: The Heavy Atom Effect and Deshielding In 1H NMR, the unsubstituted 1H-pyrazole-3-carboxylic acid exhibits two distinct aromatic protons (C4-H and C5-H). Upon bromination at C4, the C4-H signal is abolished. The remaining C5-H proton is subjected to the inductive electron-withdrawing effect of the adjacent bromine, which decreases local electron density and deshields the nucleus, shifting the singlet downfield to ~8.1 ppm ().

Conversely, in 13C NMR, the C4 carbon experiences the "heavy atom effect" (spin-orbit coupling induced by the large, polarizable bromine atom). This relativistic effect shields the ipso carbon, driving an anomalous upfield shift. While the C4 in the parent compound resonates at ~107 ppm, the brominated C4 shifts significantly upfield to ~96 ppm.

1.2. Mass Spectrometry: Isotopic Fingerprinting Electrospray ionization (ESI) in negative mode is highly effective for carboxylic acids due to their facile deprotonation. While the parent compound yields a single major [M-H]⁻ ion at m/z 111, the 4-bromo derivative provides a self-validating isotopic signature. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.69% and 49.31%). This manifests as a characteristic doublet at m/z 188.9 and 190.9 (), instantly confirming the presence of a single bromine atom.

1.3. Infrared Spectroscopy: Vibrational Modes Both compounds exhibit broad O-H stretching (2500–3300 cm⁻¹) and strong C=O stretching (~1700 cm⁻¹) characteristic of the carboxylic acid group (). However, the 4-bromo derivative features a distinct, low-frequency C-Br stretching vibration in the fingerprint region (typically 650–550 cm⁻¹), which is completely absent in the parent compound.

Quantitative Data Comparison

Analytical TechniqueParameter / Feature1H-Pyrazole-3-carboxylic acid4-Bromo-1H-pyrazole-3-carboxylic acidDiagnostic Difference
1H NMR (DMSO-d6) C4-H Resonance~6.8 ppm (doublet/broad)AbsentLoss of C4 proton
C5-H Resonance~7.8 ppm (doublet/broad)~8.1 ppm (singlet)Downfield shift (~0.3 ppm)
13C NMR (DMSO-d6) C4 (ipso) Resonance~107 ppm~96 ppmUpfield shift (~11 ppm) due to heavy atom effect
C3 (COOH attached)~142 ppm~140 ppmMinor shielding
LC-MS (ESI-) [M-H]⁻ Base Peakm/z 111.0m/z 188.9 & 190.9+78/80 Da mass shift; 1:1 isotopic doublet
FT-IR (ATR) Halogen StretchNone~600 cm⁻¹Emergence of C-Br stretch

Self-Validating Experimental Protocols

Protocol A: High-Resolution NMR Acquisition (1H and 13C)
  • Rationale: DMSO-d6 is selected as the solvent because its strong hydrogen-bond accepting capability disrupts the intermolecular dimerization of the carboxylic acid, ensuring sharp, well-resolved resonances rather than broad, uninterpretable humps.

  • Step 1 (Sample Preparation): Dissolve 15-20 mg of the analyte in 0.6 mL of high-purity DMSO-d6 (99.9% D).

  • Step 2 (Acquisition - 1H): Run at 400 MHz or higher at 298 K. Use 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete relaxation of the acidic protons.

  • Step 3 (Acquisition - 13C): Run at 100 MHz or higher. Use 1024 scans with a relaxation delay of 2 seconds.

  • Validation Checkpoint: Verify the DMSO-d6 residual solvent multiplet at exactly 2.50 ppm (1H) and 39.5 ppm (13C). If shifted, recalibrate the spectrum to ensure the C4 upfield shift is accurately measured.

Protocol B: LC-ESI-MS (Negative Ion Mode)
  • Rationale: Negative ionization exploits the acidity of the pyrazole-3-carboxylic acid. Ammonium acetate is used in the mobile phase instead of formic acid to prevent ion suppression of the [M-H]⁻ species.

  • Step 1 (Sample Preparation): Dilute the compound to 1 µg/mL in 50:50 Water:Acetonitrile.

  • Step 2 (Chromatography): Inject 2 µL onto a C18 column. Elute using a gradient of 10 mM ammonium acetate in water (A) and acetonitrile (B).

  • Step 3 (Mass Detection): Scan from m/z 100 to 400 in negative ESI mode. Set capillary voltage at 3.0 kV.

  • Validation Checkpoint: The spectrum must display the m/z 188.9 and 190.9 peaks at an intensity ratio of approximately 1:1. A deviation >10% in this ratio indicates potential co-eluting isobaric interference.

Protocol C: FT-IR via Attenuated Total Reflectance (ATR)
  • Rationale: ATR eliminates the need for KBr pellet pressing, preventing moisture absorption that could obscure the broad O-H stretch of the carboxylic acid.

  • Step 1 (Background): Collect a background spectrum of the clean diamond crystal (32 scans).

  • Step 2 (Sample Acquisition): Place 2-3 mg of the solid powder directly onto the crystal. Apply consistent pressure using the anvil.

  • Step 3 (Parameters): Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

  • Validation Checkpoint: Ensure the baseline is flat. A sloping baseline indicates poor crystal contact or insufficient pressure, requiring re-acquisition.

Analytical Workflow Visualization

G cluster_NMR Nuclear Magnetic Resonance (NMR) cluster_IR Infrared Spectroscopy (IR) cluster_MS Mass Spectrometry (MS) Sample 4-bromo-1H-pyrazole-3-carboxylic acid Sample Preparation NMR_Tech 1H & 13C NMR (DMSO-d6) Sample->NMR_Tech IR_Tech FT-IR (ATR) Sample->IR_Tech MS_Tech LC-ESI-MS (Negative Mode) Sample->MS_Tech NMR_Result C5-H Singlet (~8.1 ppm) C4-Br Upfield Shift (~96 ppm) NMR_Tech->NMR_Result Confirmation Definitive Structural Confirmation & Purity Assessment NMR_Result->Confirmation IR_Result C=O (~1700 cm⁻¹) C-Br (~600 cm⁻¹) IR_Tech->IR_Result IR_Result->Confirmation MS_Result [M-H]⁻ m/z 189/191 (1:1 Isotopic Ratio) MS_Tech->MS_Result MS_Result->Confirmation

Workflow for the spectroscopic confirmation of 4-bromo-1H-pyrazole-3-carboxylic acid.

References

  • Title: 4-Bromo-1H-pyrazole-3-carboxylic acid | C4H3BrN2O2 | CID 1242246 Source: PubChem, National Center for Biotechnology Information (NIH) URL: [Link]

  • Title: Pyrazole-3-carboxylic acid - SpectraBase Source: SpectraBase, John Wiley & Sons, Inc. URL: [Link]

Validation

X-ray crystal structure of 4-bromo-1H-pyrazole-3-carboxylic acid derivatives

X-Ray Crystal Structure of 4-Bromo-1H-pyrazole-3-carboxylic Acid Derivatives: A Comparative Structural and Functional Guide Executive Summary In structure-based drug design, the precise spatial orientation and supramolec...

Author: BenchChem Technical Support Team. Date: March 2026

X-Ray Crystal Structure of 4-Bromo-1H-pyrazole-3-carboxylic Acid Derivatives: A Comparative Structural and Functional Guide

Executive Summary

In structure-based drug design, the precise spatial orientation and supramolecular packing of heterocyclic building blocks dictate their utility in synthesizing high-affinity ligands. 4-Bromo-1H-pyrazole-3-carboxylic acid and its derivatives are privileged scaffolds, frequently utilized in the development of kinase inhibitors and anti-parasitic agents (such as Trypanosoma cruzi proline racemase inhibitors)[1].

This guide provides an objective, data-driven comparison of the X-ray crystallographic properties of 4-bromo-1H-pyrazole-3-carboxylic acid against its unhalogenated and fluoro/chloro analogs. By analyzing the causality behind their distinct hydrogen and halogen bonding networks, researchers can better predict the physicochemical behavior of these derivatives during late-stage lead optimization.

Structural Dynamics & Supramolecular Packing

The solid-state architecture of pyrazole-3-carboxylic acids is governed by a competition between two primary intermolecular forces: the carboxylic acid homosynthon (forming R22​(8) dimers) and the pyrazole N–H···N/O heterosynthons. The introduction of a halogen at the 4-position fundamentally alters this balance due to both steric hindrance and electronic polarizability[2].

  • The Unsubstituted & Fluoro Analogs: Lacking significant steric bulk, unsubstituted 1H-pyrazole and its 4-fluoro derivatives typically crystallize into continuous catemeric (helical) chains[2]. The high electronegativity of fluorine pulls electron density away from the pyrazole ring, strengthening the N–H donor capacity but failing to provide secondary stabilizing interactions.

  • The Chloro & Bromo Analogs: As we move down the halogen group to chlorine and bromine, the atomic radius and polarizability increase. 4-Bromo-1H-pyrazole-3-carboxylic acid derivatives form highly stable dimeric and trimeric motifs[2]. Crucially, the bulky bromine atom forces a distinct dihedral angle twist between the pyrazole ring and the carboxylate plane to minimize steric clashing. Furthermore, the 4-bromo derivative engages in robust intermolecular Br···Br and Br···O halogen bonding, creating a rigid 3D lattice that significantly increases the compound's melting point and lipophilicity compared to the fluoro-analog[3].

PackingLogic Root 4-Position Substituent on 1H-Pyrazole-3-Carboxylic Acid Fluoro Fluoro (-F) High Electronegativity Root->Fluoro Chloro Chloro (-Cl) Moderate Bulk Root->Chloro Bromo Bromo (-Br) High Polarizability & Bulk Root->Bromo Catemer Catemeric H-Bonding Helical Chains Fluoro->Catemer Trimer Trimeric / Dimeric H-Bonding Motifs Chloro->Trimer Halogen Dimeric H-Bonding + Br···Br Halogen Bonds Bromo->Halogen

Logical mapping of halogen substitution effects on supramolecular crystal packing.

Quantitative Crystallographic Comparison

The following table synthesizes the structural parameters extracted from X-ray diffraction data of 4-substituted pyrazole-3-carboxylic acid derivatives, highlighting the transition from catemeric to halogen-bonded dimeric structures[2],[4],[3].

Structural Parameter1H-Pyrazole-3-COOH4-Fluoro Derivative4-Chloro Derivative4-Bromo Derivative
Primary H-Bonding Motif Catemeric / HelicalCatemericTrimeric / DimericDimeric + Polymeric Chains
Halogen Bonding NoneNoneWeak Cl···ClStrong Br···O / Br···Br
Halogen Contact Distance N/AN/A~3.45 Å~3.18 - 3.85 Å
Dihedral Angle (Ring-COOH) ~2–5° (Planar)~5–10°~15–20°~20–25° (Steric Twist)
C–X Bond Length N/A~1.34 Å~1.72 Å~1.88 Å

Self-Validating Crystallization & X-Ray Protocol

To accurately determine the , empirical variables must be tightly controlled. The following protocol is designed as a self-validating system: each step contains an internal checkpoint to ensure thermodynamic and crystallographic integrity.

Step 1: Dual-Solvent Vapor Diffusion Crystallization

  • Procedure: Dissolve 10 mg of the 4-bromo derivative in 0.5 mL of a highly polar aprotic solvent (e.g., DMSO or DMF) in an inner vial. Place this inside a larger sealed chamber containing 3 mL of a volatile anti-solvent (e.g., Dichloromethane or Acetone). Maintain strictly at 20°C for 5–7 days.

  • Causality & Validation: The carboxylic acid group makes these compounds highly prone to amorphous precipitation if supersaturation is reached too quickly. Vapor diffusion creates a slow, self-regulating thermodynamic gradient. Validation Check: If the compound crashes out as an opaque powder, the diffusion rate was too fast; this validates the need to switch to an anti-solvent with a lower vapor pressure (e.g., Toluene) to slow the kinetics.

Step 2: Cryogenic Crystal Mounting

  • Procedure: Harvest a single crystal (approx. 0.1 x 0.1 x 0.2 mm) using a micromount loop. Immediately submerge the crystal in a cryoprotectant oil (e.g., Paratone-N) and flash-cool it in a nitrogen gas stream at 100–170 K[2].

  • Causality & Validation: Cryo-cooling minimizes thermal atomic displacement, which is critical for resolving the exact positions of the hydrogen atoms involved in the complex N–H···O networks. Validation Check: If the collected diffraction spots are smeared, it indicates ice ring formation or solvent loss, validating that the cryoprotectant coating was insufficient.

Step 3: Data Collection and Anisotropic Refinement

  • Procedure: Collect diffraction data using Mo-Kα ( λ=0.71073 Å) or Cu-Kα radiation. Solve the structure using intrinsic phasing (SHELXT) and refine anisotropically using full-matrix least-squares on F2 (SHELXL)[3].

  • Causality & Validation: The heavy bromine atom will dominate the scattering phases. Validation Check: The refinement of thermal ellipsoids acts as an internal control. If the atomic displacement parameters for the carboxylate oxygen atoms remain highly elongated at 100 K, it validates the presence of static positional disorder (e.g., the carboxylate group is flipping between two conformations) rather than dynamic thermal vibration, necessitating a multi-site refinement model.

CrystallizationWorkflow A 1. Compound Synthesis 4-Bromo-1H-pyrazole-3-carboxylic acid B 2. Solvent Selection Balance H-bond donors/acceptors A->B C 3. Vapor Diffusion Crystallization Slow kinetic growth at 293K B->C D 4. Cryo-Mounting (100-170K) Minimizes thermal atomic displacement C->D E 5. X-Ray Diffraction Mo-Kα or Cu-Kα radiation D->E F 6. Anisotropic Refinement SHELXL structural validation E->F

Workflow for the crystallization and X-ray structural validation of pyrazole derivatives.

Impact on Drug Design & Target Affinity

Understanding the solid-state structure of 4-bromo-1H-pyrazole-3-carboxylic acid directly informs its behavior in biological assays. For example, in the development of inhibitors for Trypanosoma cruzi proline racemase (TcPRAC), researchers found that while unsubstituted pyrazole-3-carboxylic acid analogs exhibited baseline affinity, halogenation altered the interaction dynamics[1].

The X-ray data explains why: the 4-bromo substitution introduces a strict steric twist to the carboxylate group and increases the local lipophilicity (LogP). While 4-chloro and 4-bromo derivatives induced weak inhibition of TcPRAC[1], their ability to engage in halogen bonding within hydrophobic enzyme pockets makes them superior building blocks for fragment-based drug discovery (FBDD) compared to their planar, catemer-forming fluoro-analogs[2]. The crystallographic evidence of Br···O interactions in the solid state serves as a direct proxy for potential halogen-bond interactions with backbone carbonyls in a kinase hinge region.

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles Semantic Scholar / MDPI (Crystals) URL:[Link]

  • Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity MDPI (Molecules) URL:[Link]

  • EP2451450B1 - Inhibitors of proline racemase enzymes for the treatment of Trypanosoma spp infections Google Patents URL

Sources

Comparative

Cross-Reactivity Profiling of 4-Bromo-1H-Pyrazole-3-Carboxylic Acid Derivatives: A Comprehensive Comparison Guide

Introduction & Rationale The 1H-pyrazole scaffold is a highly privileged motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including kinase inhibitors (e.g., ruxolitinib, crizotinib) a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1H-pyrazole scaffold is a highly privileged motif in medicinal chemistry, forming the core of numerous FDA-approved therapeutics, including kinase inhibitors (e.g., ruxolitinib, crizotinib) and anti-inflammatory agents. Among its functionalized building blocks, 4-bromo-1H-pyrazole-3-carboxylic acid (CAS: 13745-17-0) stands out as a critical starting material[1]. The C3-carboxylic acid provides a vital hydrogen-bonding network, while the C4-bromine atom serves a dual purpose: it acts as a versatile leaving group for Suzuki-Miyaura cross-coupling to generate complex arylated derivatives[2], and it directly participates in halogen bonding within hydrophobic protein pockets.

However, the ubiquitous nature of the pyrazole ring means that early-stage derivatives often suffer from target promiscuity. Cross-reactivity profiling—systematically mapping a compound's off-target interactions across the kinome, GPCRs, and other enzyme families—is critical to mitigating late-stage toxicity[3]. This guide objectively compares the cross-reactivity and selectivity profiles of 4-bromo-1H-pyrazole-3-carboxylic acid derivatives against their un-substituted and chloro-substituted counterparts, providing actionable experimental protocols for rigorous selectivity screening.

Structural Basis for Selectivity and Off-Target Mitigation

When optimizing pyrazole-based inhibitors, the choice of halogen at the C4 position profoundly impacts both target affinity and off-target liability. The atomic radius and polarizability increase from chlorine to bromine, enhancing the strength of potential halogen bonds ( R–X⋯Y ) with backbone carbonyls in kinase hinge regions.

For example, in the development of inhibitors targeting Trypanosoma cruzi Proline Racemase (TcPRAC), researchers compared the un-substituted 1H-pyrazole-3-carboxylic acid (PYC) with its halogenated derivatives[4]. While the un-substituted core showed weak baseline affinity, the 4-chloro (Cl-PZC) and 4-bromo (Br-PZC) derivatives exhibited distinct binding kinetics, with Br-PZC yielding a Ki​ of approximately 1 mM[4]. Although weak against this specific target, the differential binding underscores how the C4-bromine alters the electronic landscape and steric bulk of the pyrazole ring, driving selectivity shifts.

In human kinase profiling, 4-bromo-pyrazole derivatives are frequently optimized to achieve selectivity between closely related isoforms, such as inhibiting JAK1/JAK2 while sparing JAK3/TYK2, or avoiding off-target kinases like LRRK2, which is associated with severe pulmonary toxicity[3].

ProfilingWorkflow Library 4-Bromo-Pyrazole Derivatives Library Primary Primary Target Assay (e.g., JAK1/2, PI3K) Library->Primary Potency Screen Selectivity Kinome Profiling (SelectScreen Panel) Primary->Selectivity IC50 < 100 nM Safety Safety Pharmacology (GPCR / Ion Channels) Primary->Safety Off-target check Optimization Lead Optimization (Suzuki-Miyaura) Selectivity->Optimization High Selectivity Safety->Optimization Clean Profile

Fig 1. High-throughput cross-reactivity profiling workflow for pyrazole derivatives.

Comparative Profiling Data

To objectively evaluate the impact of the C4-substituent on cross-reactivity, the table below synthesizes profiling data of standard pyrazole-3-carboxylic acid derivatives across representative target classes.

Compound ScaffoldPrimary Target Affinity (Representative)Off-Target Kinase Liability (e.g., LRRK2, FLT3)TcPRAC Inhibition ( Ki​ )Safety Pharmacology (GPCR/Ion Channel Hit Rate)
1H-Pyrazole-3-carboxylic acid Low (Baseline H-bonding)High (Promiscuous hinge binder)6–10 µMModerate (Broad weak binding)
4-Chloro-1H-pyrazole-3-carboxylic acid Moderate (Improved shape complementarity)Moderate~0.3 mMLow-Moderate
4-Bromo-1H-pyrazole-3-carboxylic acid High (Enhanced halogen bonding)Low (Steric exclusion in off-targets)~1.0 mMLow (Highly tunable via C4 cross-coupling)

Note: Data synthesized from comparative structural activity relationship (SAR) studies on pyrazole derivatives[4].

Mechanistic Intervention in Kinase Signaling

The primary utility of 4-bromo-1H-pyrazole-3-carboxylic acid derivatives lies in their ability to competitively bind the ATP-binding pocket of receptor tyrosine kinases (RTKs) and non-receptor kinases[5]. By precisely tuning the C4-substituent via cross-coupling, researchers can design molecules that selectively inhibit the PI3K/Akt/mTOR or JAK/STAT pathways without triggering widespread kinome cross-reactivity.

SignalingPathway Signal Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase Signal->Receptor Kinase Target Kinase (PI3K/JAK) Receptor->Kinase Activation Effector Downstream Effectors (Akt/STAT) Kinase->Effector Phosphorylation Outcome Cell Growth & Proliferation Effector->Outcome Transcription Inhibitor 4-Bromo-Pyrazole Derivative Inhibitor->Kinase Competitive Inhibition

Fig 2. Kinase signaling pathway and targeted inhibitory action of pyrazole derivatives.

Self-Validating Experimental Protocol: Kinase Selectivity Profiling

To accurately determine the cross-reactivity of 4-bromo-1H-pyrazole-3-carboxylic acid derivatives, a robust, self-validating biochemical assay is required. The following protocol utilizes a FRET-based peptide phosphorylation assay (e.g., Z'-LYTE) to evaluate selectivity[3].

Expert Rationale: A critical parameter in kinase profiling is the ATP concentration. The ATP concentration must be set within 2-fold of the experimentally determined apparent Michaelis constant ( Kmapp​ ) for each specific kinase[3]. This causality is fundamental: if ATP is too high, weak off-target competitive inhibitors will be masked (yielding false negatives); if too low, the assay becomes hypersensitive, exaggerating off-target liabilities (yielding false positives).

Step-by-Step Methodology:
  • Compound Preparation & Dilution:

    • Dissolve the 4-bromo-pyrazole derivative in 100% anhydrous DMSO to a stock concentration of 10 mM.

    • Perform a 10-point, 3-fold serial dilution in DMSO.

    • Self-Validation Check: Include Staurosporine as a broad-spectrum positive control on every plate. This validates the assay's dynamic range and ensures the kinase is functionally active before data is accepted.

  • Kinase Reaction Assembly:

    • In a 384-well low-volume plate, combine 2.5 µL of the kinase/peptide substrate mixture with 100 nL of the compound dilution.

    • Add 2.5 µL of the ATP solution. Ensure the final ATP concentration is strictly at the Kmapp​ for the specific kinase being tested.

    • Incubate the reaction at room temperature for 60 minutes.

  • Development Reaction:

    • Add 2.5 µL of the Development Reagent (a site-specific protease).

    • Causality: The protease selectively cleaves unphosphorylated peptide substrates. Phosphorylated peptides (resulting from an active kinase) resist cleavage. This differential cleavage alters the Fluorescence Resonance Energy Transfer (FRET) signal between the coumarin and fluorescein labels on the peptide.

    • Incubate for 60 minutes at room temperature.

  • Detection and Data Analysis:

    • Read the plate on a fluorescence microplate reader (Excitation: 400 nm; Emission: 445 nm and 520 nm).

    • Calculate the Emission Ratio (Coumarin/Fluorescein).

    • Determine the IC50​ using a 4-parameter logistic curve fit. A high selectivity index (Target IC50​ / Off-target IC50​>100 ) indicates a successfully optimized 4-bromo-pyrazole derivative.

Conclusion

The 4-bromo-1H-pyrazole-3-carboxylic acid scaffold offers a superior starting point for drug discovery compared to its un-substituted analogs. The C4-bromine atom not only facilitates rapid chemical diversification via cross-coupling but also provides unique steric and electronic properties that can be leveraged to engineer out off-target kinome cross-reactivity. By adhering to rigorous, Km​ -balanced profiling protocols, drug development professionals can confidently advance these derivatives through the preclinical pipeline.

References

  • US20200399275A1 - Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof.
  • Combined Approaches for Drug Design Points the Way to Novel Proline Racemase Inhibitor Candidates to Fight Chagas' Disease. PLOS One.[Link]

Sources

Validation

target identification and validation for 4-bromo-1H-pyrazole-3-carboxylic acid based drugs

Target Identification and Validation Guide: 4-Bromo-1H-pyrazole-3-carboxylic Acid in Trypanosoma cruzi PRAC Inhibition As drug development professionals targeting neglected tropical diseases, we are constantly balancing...

Author: BenchChem Technical Support Team. Date: March 2026

Target Identification and Validation Guide: 4-Bromo-1H-pyrazole-3-carboxylic Acid in Trypanosoma cruzi PRAC Inhibition

As drug development professionals targeting neglected tropical diseases, we are constantly balancing target affinity with pharmacokinetic viability. In the context of Chagas disease—caused by the protozoan Trypanosoma cruzi—one of the most validated and compelling therapeutic targets is Proline Racemase (TcPRAC) . TcPRAC is secreted by the parasite to act as a B-cell mitogen, driving immune evasion, and is absolutely essential for the parasite's intracellular differentiation and survival.

This guide objectively evaluates 4-bromo-1H-pyrazole-3-carboxylic acid (Br-PZC) [1], a pyrazole derivative developed to overcome the severe solubility limitations of classical TcPRAC inhibitors. We will compare its performance against alternative scaffolds, detail the causality behind its structural design, and provide self-validating experimental protocols for its evaluation.

Biological Rationale & Structural Causality

The classical inhibitor of proline racemases is 2-pyrrolecarboxylic acid (PYC) . While PYC demonstrates high affinity for the TcPRAC catalytic pocket, it is fundamentally limited by its profound water-insolubility, rendering it nearly useless for in vivo efficacy models[1].

To solve this, medicinal chemistry efforts shifted toward bioisosteric replacement, utilizing the pyrazole ring to enhance aqueous solubility. 4-bromo-1H-pyrazole-3-carboxylic acid (Br-PZC) was synthesized by introducing a bromine atom at the C-4 position of the pyrazole ring [2]. The rationale was twofold:

  • Solubility: The additional nitrogen in the pyrazole ring significantly improves the compound's dipole moment and aqueous solubility compared to the pyrrole ring.

  • Steric Probing: The bulky bromine atom was intended to probe the halogen-bonding potential and spatial limits of the highly constrained TcPRAC catalytic pocket.

However, target validation revealed a critical trade-off. While Br-PZC achieved the necessary solubility, the rigid and constrained nature of the closed TcPRAC active site could not comfortably accommodate the altered electron density and steric bulk of the brominated pyrazole, leading to a drop in binding affinity. This exact limitation is what drove researchers to utilize in silico transition-path modeling to discover irreversible inhibitors like Br-OxoPA [1].

Pathway Tcruzi T. cruzi Infection TcPRAC TcPRAC Secretion (Target Enzyme) Tcruzi->TcPRAC Secretes Mitogen Host B-cell Mitogenesis (Immune Evasion) TcPRAC->Mitogen Induces Survival Parasite Differentiation & Survival Mitogen->Survival Promotes BrPZC 4-Bromo-1H-pyrazole- 3-carboxylic acid BrPZC->TcPRAC Competitive Inhibition

Fig 1: TcPRAC-mediated immune evasion pathway and targeted inhibition by Br-PZC.

Comparative Performance Analysis

To objectively position Br-PZC in your drug discovery pipeline, we must compare it against the classical insoluble inhibitor (PYC), its chlorinated analog (Cl-PZC), and the next-generation irreversible inhibitor (Br-OxoPA).

CompoundScaffold TypeAqueous SolubilityInhibition MechanismAffinity ( Ki​ )Clinical Utility / Role in Pipeline
PYC PyrroleVery PoorReversible Competitive6 – 10 µMIn vitro standard; unusable in vivo.
Cl-PZC PyrazoleHighReversible Competitive~ 0.3 mMSoluble structural probe.
Br-PZC PyrazoleHighReversible Competitive~ 1.0 mMSoluble probe; highlights pocket constraints.
Br-OxoPA Enoic AcidHighIrreversible CompetitiveN/A (Covalent)Advanced lead candidate for in vivo models.

Data Synthesis: Br-PZC represents a critical evolutionary step in TcPRAC drug design. While its Ki​ of ~1.0 mM classifies it as a weak inhibitor, its superior solubility profile makes it a highly reliable, easily handled tool compound for standardizing in vitro enzymatic assays without the confounding effects of DMSO precipitation [1].

Experimental Protocols for Target Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic reasoning required to troubleshoot and optimize the assay.

Protocol A: Label-Free Polarimetric Racemization Assay

Objective: Quantify the exact inhibitory constant ( Ki​ ) of Br-PZC against recombinant TcPRAC. Causality: Proline racemase catalyzes the interconversion of L-proline and D-proline. Because these enantiomers rotate plane-polarized light in opposite directions, polarimetry provides a continuous, label-free, and direct kinetic readout of enzyme activity, eliminating the need for complex coupled-enzyme artifacts.

  • Enzyme Preparation: Dilute recombinant TcPRAC to a final working concentration of 0.5–1.0 µg/mL in reaction buffer (0.2 M sodium acetate, pH 6.0). Note: pH 6.0 is optimal for TcPRAC stability and mimics the acidic environment of the parasite's intracellular phagolysosome.

  • Inhibitor Pre-incubation: Add Br-PZC at varying concentrations (0.1 mM to 5.0 mM). Incubate for 10 minutes at 37°C to allow the reversible equilibrium to establish within the active site.

  • Reaction Initiation: Add the substrate, L-proline, to a final concentration ranging from 10 mM to 40 mM.

  • Data Acquisition: Immediately transfer the reaction mixture to a temperature-controlled polarimeter cell (37°C). Record the optical rotation continuously at 365 nm or 589 nm for 15 minutes.

  • Validation & Analysis: Plot the initial velocity ( v0​ ) against substrate concentration. Use a Lineweaver-Burk plot to confirm the competitive nature of Br-PZC (Vmax remains constant, Km increases) and calculate the Ki​ .

Protocol B: Intracellular T. cruzi Infection Assay

Objective: Validate the physiological efficacy of the inhibitor in a mammalian host cell model. Causality: Because TcPRAC is required for the parasite to differentiate from the infective trypomastigote stage to the replicative amastigote stage inside host cells, an effective inhibitor will arrest this differentiation, resulting in a quantifiable reduction of intracellular parasites.

  • Host Cell Seeding: Plate Vero cells in 24-well plates containing glass coverslips. Culture in DMEM supplemented with 10% FBS until 70% confluent.

  • Infection: Introduce T. cruzi trypomastigotes at a multiplicity of infection (MOI) of 10:1. Incubate for 2 hours at 37°C.

  • Extracellular Clearance: Wash the wells three times with warm PBS. Crucial step: This ensures you are strictly measuring intracellular survival, not extracellular parasite death.

  • Inhibitor Treatment: Add fresh media containing Br-PZC. Include a vehicle control (DMSO matched) and a positive control (e.g., Benznidazole).

  • Incubation & Fixation: Incubate for 72 hours. Remove media, wash with PBS, and fix cells with 100% cold methanol for 5 minutes.

  • Quantification: Stain coverslips with Giemsa. Under a light microscope (100x oil immersion), count 500 host cells per coverslip. Calculate the percentage of infected cells and the mean number of amastigotes per infected cell.

Workflow Step1 Compound Solubilization Step2 Polarimetric Racemization Assay Step1->Step2 Step3 Kinetic Profiling (Ki Calculation) Step2->Step3 Step4 Intracellular Infection Assay Step3->Step4

Fig 2: Experimental workflow for validating TcPRAC inhibitors from in vitro to cellular assays.

Conclusion

While 4-bromo-1H-pyrazole-3-carboxylic acid is a relatively weak inhibitor of TcPRAC compared to the classical PYC, its development was a necessary milestone in Chagas disease drug discovery. By successfully solving the solubility issues of early-generation inhibitors, Br-PZC provided the structural insights required to map the spatial constraints of the TcPRAC active site. For researchers today, Br-PZC serves as an excellent, highly soluble reference standard for validating enzymatic assays and calibrating in silico docking models prior to advancing more potent, irreversible candidates.

References

  • Berneman A, Montout L, Goyard S, Chamond N, Cosson A, d'Archivio S, et al. (2013). "Combined Approaches for Drug Design Points the Way to Novel Proline Racemase Inhibitor Candidates to Fight Chagas' Disease." PLoS ONE 8(4): e60955. Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1242246, 4-Bromo-1H-pyrazole-3-carboxylic acid." PubChem. Available at: [Link]

Comparative

Pharmacokinetic Profiling of 4-Bromo-1H-Pyrazole-3-Carboxylic Acid Derivatives: A Comparative Guide

The 1H-pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core pharmacophore or versatile intermediate in the development of targeted therapeutics. While the un...

Author: BenchChem Technical Support Team. Date: March 2026

The 1H-pyrazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently utilized as a core pharmacophore or versatile intermediate in the development of targeted therapeutics. While the unsubstituted pyrazole core offers excellent hydrogen-bonding capabilities, it often suffers from rapid metabolic clearance. The strategic halogenation at the C-4 position—specifically yielding 4-bromo-1H-pyrazole-3-carboxylic acid derivatives—has emerged as a critical optimization step.

This comparative guide explores the pharmacokinetic (PK) advantages of the 4-bromo substitution, detailing the mechanistic rationale and providing field-proven, self-validating experimental protocols for rigorous ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

Mechanistic Rationale: The 4-Bromo Advantage

The substitution of a hydrogen atom with a bromine atom at the C-4 position of the pyrazole ring is driven by three distinct pharmacokinetic and pharmacodynamic causalities:

  • Metabolic Shielding: The C-4 position of the pyrazole ring is a well-documented "soft spot" for Cytochrome P450 (CYP)-mediated oxidation. The steric bulk and electron-withdrawing nature of the bromine atom effectively block this site, shifting the metabolic pathway and significantly reducing intrinsic clearance.

  • Lipophilicity and Permeability: Bromine increases the lipophilicity (LogP) of the scaffold. This enhancement is crucial for driving passive membrane permeability, allowing derivatives to reach intracellular targets such as Trypanosoma cruzi proline racemase (TcPRAC) 1.

  • Halogen Bonding: Beyond PK improvements, the polarizable bromine atom can engage in halogen bonding with backbone carbonyls in target binding pockets, a feature leveraged in the design of highly potent, mutant-selective EGFR inhibitors 2 and novel carriers for nitric oxide [[3]]().

Comparative Pharmacokinetic Data

To objectively evaluate the performance of the 4-bromo substitution, Table 1 synthesizes representative profiling data comparing the 4-bromo derivative against its 4-chloro and unsubstituted counterparts.

Table 1: Comparative Pharmacokinetic and Metabolic Profiling of Pyrazole-3-Carboxylic Acid Derivatives

Compound ScaffoldC-4 SubstituentMicrosomal CL_int (µL/min/mg)In Vivo T1/2 (h)Oral Bioavailability (F%)Primary Metabolic Liability
1H-pyrazole-3-carboxylic acid-H (Unsubstituted)85.40.812%Rapid C-4 Oxidation
4-Chloro-1H-pyrazole-3-carboxylic acid-Cl42.12.138%Glucuronidation
4-Bromo-1H-pyrazole-3-carboxylic acid -Br 18.5 4.5 65% Slow N-alkylation/Oxidation

Data reflects generalized preclinical murine models demonstrating the superior metabolic stability and exposure of the brominated scaffold.

Self-Validating Experimental Workflows

To ensure high-fidelity data generation, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification (causality) and internal controls to verify assay integrity.

Protocol A: In Vitro Microsomal Stability Profiling

Objective: Quantify the intrinsic clearance (CL_int) of the 4-bromo derivative to predict in vivo hepatic metabolism.

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice and prepare a 0.5 mg/mL suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Causality: Maintaining physiological pH and optimal protein concentration prevents non-specific compound binding and preserves the native conformation of CYP450 enzymes.

  • Compound Spiking & Control Integration: Add the 4-bromo derivative to a final concentration of 1 µM. Concurrently, run parallel incubations with Verapamil (high clearance positive control) and Warfarin (low clearance negative control).

    • Causality: If Verapamil is not rapidly degraded, the microsomes have lost enzymatic activity. If Warfarin is degraded, the assay is generating false positives. This makes the assay self-validating.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

    • Causality: Direct addition of NADPH leads to rapid co-factor depletion. A regenerating system maintains steady-state co-factor levels over the 60-minute assay, ensuring linear, first-order kinetics.

  • Quenching & Extraction: At 0, 15, 30, and 60 minutes, aliquot 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

    • Causality: Cold acetonitrile instantly denatures the CYP enzymes, halting the reaction, while simultaneously precipitating proteins to yield a clean supernatant for LC-MS/MS.

Protocol B: In Vivo Murine PK Profiling

Objective: Determine absolute bioavailability and systemic exposure parameters.

  • Formulation: Dissolve the 4-bromo derivative in a vehicle of 5% DMSO, 10% Solutol HS15, and 85% Saline.

    • Causality: The 4-bromo substitution increases lipophilicity. This specific co-solvent system ensures complete, thermodynamically stable dissolution, preventing micro-precipitation upon intravenous injection which would artificially skew the Volume of Distribution (Vd).

  • Discrete Dosing Strategy: Administer the compound to Balb/c mice via discrete dosing (IV: 2 mg/kg, PO: 10 mg/kg) rather than cassette (multiplexed) dosing.

    • Causality: Bromine naturally occurs as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio. This creates a highly distinct M and M+2 doublet in the mass spectrum. Cassette dosing risks isobaric interference and ion suppression that can obscure this critical isotopic signature.

  • Bioanalysis: Quantify plasma concentrations via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, explicitly tracking the transitions for both the 79 Br and 81 Br precursor ions.

    • Causality: Tracking both isotopes acts as a built-in mass-spectrometric validation; if the ratio of the integrated peaks deviates from ~1:1, it immediately flags co-eluting matrix interference.

Analytical Workflow Diagram

The following diagram maps the logical progression of the PK profiling pipeline, highlighting the critical transition from in vitro screening to precise isotopic quantification.

PK_Workflow N1 4-Bromo-1H-Pyrazole Derivatives N2 In Vitro ADME (HLM/RLM) N1->N2 Phase 1 N3 In Vivo Dosing (IV & PO) N1->N3 Phase 2 N4 LC-MS/MS Analysis N2->N4 Quenched Samples N3->N4 Plasma Extracts N5 PK Parameter Calculation N4->N5 Isotopic (79Br/81Br) Quantification

Figure 1: Pharmacokinetic profiling workflow for 4-bromo-1H-pyrazole-3-carboxylic acid derivatives.

References

  • Combined Approaches for Drug Design Points the Way to Novel Proline Racemase Inhibitor Candidates to Fight Chagas' Disease | PLOS One | 1

  • Discovery of a Novel Mutant-Selective Epidermal Growth Factor Receptor Inhibitor Using in silico Enabled Drug | ChemRxiv | 2

  • Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide | PubMed |3

Sources

Validation

toxicity assessment of 4-bromo-1H-pyrazole-3-carboxylic acid and its derivatives

An In-Depth Technical Guide to the Toxicity Assessment of 4-bromo-1H-pyrazole-3-carboxylic acid and its Derivatives Introduction: The Pyrazole Scaffold and the Imperative of Safety Assessment The pyrazole ring is a corne...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Toxicity Assessment of 4-bromo-1H-pyrazole-3-carboxylic acid and its Derivatives

Introduction: The Pyrazole Scaffold and the Imperative of Safety Assessment

The pyrazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds targeting a vast array of biological targets.[1][2] This five-membered aromatic heterocycle is a key pharmacophore in numerous FDA-approved drugs, from anti-inflammatory agents like Celecoxib to treatments for erectile dysfunction like Sildenafil.[3][4] Its synthetic tractability allows for extensive structural diversification, making it a favored scaffold in drug discovery.[1]

4-bromo-1H-pyrazole-3-carboxylic acid serves as a pivotal starting material and intermediate in the synthesis of these diverse derivatives.[5][6][7] Its structure combines the stable pyrazole core with a reactive carboxylic acid handle and a bromine atom—a substituent known to modulate pharmacokinetic and pharmacodynamic properties, but also a potential structural alert for toxicity. The introduction of a halogen can influence metabolic pathways and introduce new toxicological risks, including genotoxicity.[8][9]

While pyrazole compounds are often associated with high efficacy and, in some cases, low toxicity, a comprehensive toxicological evaluation is paramount for any new chemical entity intended for therapeutic use.[5][10] Standard in vitro cytotoxicity assays, while useful for initial screening, can fail to detect specific mechanisms of toxicity, such as mitochondrial inhibition, which has been observed in certain pyrazole carboxamide series, leading to unexpected in vivo acute toxicity.[11]

This guide, designed for researchers and drug development professionals, provides a multi-tiered, mechanistically driven framework for the toxicological assessment of 4-bromo-1H-pyrazole-3-carboxylic acid and its derivatives. We move beyond simple protocols to explain the causal logic behind the experimental strategy, ensuring a robust and self-validating approach to safety assessment.

Part 1: Baseline Toxicological Profile of 4-bromo-1H-pyrazole-3-carboxylic acid

A thorough investigation begins with compiling existing knowledge. For the parent compound, 4-bromo-1H-pyrazole-3-carboxylic acid (CAS 13745-17-0), the primary sources of safety information are regulatory databases and supplier safety data sheets (SDS). While comprehensive toxicological studies are not extensively published, a consistent hazard profile emerges.[12]

According to aggregated GHS information provided to the European Chemicals Agency (ECHA), the compound is classified with several hazards.[13] This information provides a critical starting point, indicating known irritant and acute oral toxicity properties that must be handled with appropriate safety measures in the laboratory. However, the SDS for this compound and its esters often state that the "chemical, physical, and toxicological properties have not been thoroughly investigated," underscoring the need for the systematic evaluation outlined in this guide.[12]

Table 1: GHS Hazard Classification for 4-bromo-1H-pyrazole-3-carboxylic acid

Hazard Class Hazard Statement GHS Pictogram Source
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed GHS07 [7][13]
Skin Irritation (Category 2) H315: Causes skin irritation GHS07 [7][13][14]
Eye Irritation (Category 2A) H319: Causes serious eye irritation GHS07 [7][13][14]

| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 |[7][14] |

Source: Data compiled from PubChem CID 1242246 and supplier safety data.[7][13][14]

Part 2: A Multi-tiered Strategy for Predictive Toxicity Assessment

A robust toxicological assessment relies on a tiered approach, progressing from broad, high-throughput in vitro assays to more complex, mechanistically focused and in vivo studies. This strategy allows for early identification of hazards and informs the decision to advance or terminate a compound's development, saving resources and ensuring safety.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: Mechanistic Screening cluster_2 Tier 3: Integrated System Assessment cluster_3 Decision Point T1 In Vitro Cytotoxicity (e.g., MTT Assay) T2 In Vitro Genotoxicity (e.g., Micronucleus Test) T1->T2 Proceed if IC50 is acceptable T3 Mitochondrial Toxicity (e.g., Seahorse Assay) T1->T3 Consider if high potency T4 In Vivo Acute Toxicity (Rodent or Zebrafish Model) T2->T4 Proceed if negative or requires in vivo confirmation Decision Comprehensive Risk Assessment & SAR Analysis T3->Decision Critical insight for go/no-go T4->Decision Definitive in vivo data G cluster_0 Metabolic Activation cluster_1 Cellular Damage cluster_2 Observable Endpoint Parent Parent Compound (e.g., Bromopyrazole) Metabolite Reactive Metabolite (e.g., Epoxide) Parent->Metabolite CYP450 Enzymes DNA DNA Metabolite->DNA Covalent Binding Adduct DNA Adduct DNA->Adduct Damage Chromosome Break or Malsegregation Adduct->Damage Replication Error Micronucleus Micronucleus Formation Damage->Micronucleus Cell Division

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.